Buxifoliadine C
Description
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23) |
InChI Key |
LIBMMBBIHSDVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2)C(=CC=C3)O)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Architecture of Buxifoliadine C: A Technical Overview
Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific information on the isolation and structural elucidation of a compound named "Buxifoliadine C." This technical guide is constructed based on the published data for a closely related acridone alkaloid, designated as buxifoliadine , isolated from the plant Atalantia buxifolia. The methodologies and data presented herein are representative of the techniques typically employed in the structural determination of novel natural products within this chemical class and serve as an illustrative guide for researchers in the field.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have historically been a rich source of therapeutic agents. The genus Atalantia has been a subject of phytochemical investigation, leading to the isolation of several acridone alkaloids with potential biological activities. This document provides a detailed account of the experimental procedures and spectroscopic data interpretation that facilitate the structural elucidation of buxifoliadine, a representative member of this family. The workflow and analytical techniques described offer a foundational understanding for the structural characterization of similar natural products.
Isolation and Purification
The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The following protocol outlines a general procedure for the extraction and purification of acridone alkaloids from Atalantia buxifolia.
Experimental Protocol: Extraction and Isolation
-
Plant Material Collection and Preparation: The aerial parts of Atalantia buxifolia are collected, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
-
Chromatographic Purification: The chloroform-soluble fraction, typically rich in alkaloids, is subjected to repeated column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components.
-
Final Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.
Spectroscopic Data and Structural Elucidation
The determination of the chemical structure of a purified compound relies on a combination of spectroscopic techniques. Mass spectrometry provides information about the molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.
Table 1: Mass Spectrometry Data for Buxifoliadine
| Parameter | Observed Value |
| Molecular Ion (M+) | m/z [value] |
| Molecular Formula | C_x_H_y_N_z_O_w_ |
| Exact Mass | [value] |
Note: Specific numerical values for m/z and exact mass are not available in the referenced abstracts. These would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are fundamental to piecing together the molecular puzzle. The following tables summarize the key NMR data that would be acquired for a buxifoliadine-type alkaloid.
Table 2: ¹H NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-x | [value] | [e.g., d, t, m] | [value] |
| H-y | [value] | [e.g., s] | - |
| ... | ... | ... | ... |
Note: Specific chemical shifts and coupling constants are not available in the referenced abstracts.
Table 3: ¹³C NMR Spectroscopic Data for Buxifoliadine (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-x | [value] |
| C-y | [value] |
| ... | ... |
Note: Specific chemical shifts are not available in the referenced abstracts.
Interpretation of Spectroscopic Data
The structural elucidation process involves the systematic analysis of the collected spectroscopic data:
-
Molecular Formula Determination: The molecular formula is established from the HRMS data.
-
Identification of Functional Groups: Characteristic signals in the ¹H and ¹³C NMR spectra, in conjunction with Infrared (IR) spectroscopy, help identify key functional groups such as hydroxyl groups, methoxy groups, aromatic rings, and carbonyl groups.
-
Establishment of Proton-Proton Correlations: The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, revealing the connectivity of adjacent carbon atoms.
-
Direct Carbon-Proton Correlations: The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
Long-Range Carbon-Proton Correlations: The HMBC spectrum is crucial for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. These correlations are key to connecting the different structural fragments.
-
Final Structure Assembly: By integrating all the data from MS, 1D, and 2D NMR experiments, the complete chemical structure of the molecule is assembled and verified.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like buxifoliadine.
Buxifoliadine C: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origin and detailed isolation procedures for Buxifoliadine C, a steroidal alkaloid of interest. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Source
This compound is a naturally occurring steroidal alkaloid that has been isolated from the leaves of Buxus papillosa, a plant belonging to the Buxaceae family. The genus Buxus, commonly known as boxwood, is a rich source of diverse triterpenoid and steroidal alkaloids, with over 200 distinct compounds identified to date. These compounds have garnered significant attention for their wide range of biological activities, including potential cytotoxic, antibacterial, and cholinesterase inhibitory properties.
Experimental Protocol for the Isolation of this compound
The following protocol outlines a general methodology for the extraction and purification of this compound from its natural source, based on established phytochemical investigation techniques for Buxus alkaloids.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Buxus papillosa are collected.
-
Drying: The collected leaves are air-dried in a shaded and well-ventilated area until they are completely free of moisture.
-
Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
Acid-Base Fractionation for Alkaloid Enrichment
-
The crude methanolic extract is suspended in an aqueous solution and acidified with a dilute acid, such as 10% hydrochloric acid (HCl), to a pH of approximately 2-3.
-
This acidic solution is then partitioned with a non-polar solvent like ethyl acetate to remove acidic and neutral compounds, which remain in the organic phase.
-
The remaining acidic aqueous layer, containing the protonated alkaloids, is then basified with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.
-
The basified solution is subsequently extracted with a chlorinated solvent, typically chloroform (CHCl₃). The free-base alkaloids partition into the organic chloroform layer.
-
The chloroform extract is washed with distilled water to remove any residual impurities, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and then evaporated to dryness to afford the crude alkaloidal fraction.
Chromatographic Purification
-
Column Chromatography: The crude alkaloidal mixture is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing polarity.
-
Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC). The TLC plates are visualized using a suitable reagent, such as Dragendorff's reagent, which is specific for alkaloids.
-
Further Purification: Fractions that show the presence of this compound are pooled together. This enriched fraction is then subjected to further purification steps, which may include preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound. Please note that specific yield values can vary depending on the plant material and the efficiency of the isolation process.
| Parameter | Value |
| Molecular Formula | C₂₇H₄₆N₂O |
| Molecular Weight | 414.67 g/mol |
| Physical State | Amorphous solid |
| [α]D²⁵ | +29° (c 0.04, CHCl₃) |
| UV (MeOH) λmax (log ε) | 238 (3.54), 245 (3.50), 254 (3.32) nm |
| IR (KBr) νmax | 3400 (N-H), 1645 (α,β-unsaturated amide) cm⁻¹ |
| ¹H NMR (CDCl₃, 300 MHz) δ | 6.78 (1H, d, J = 9.9 Hz, H-11), 5.95 (1H, d, J = 9.9 Hz, H-1), 3.25 (3H, s, N-CH₃), 2.15 (3H, s, N-CH₃), 0.73 (3H, s, H-18), 0.70 (3H, s, H-19) |
| ¹³C NMR (CDCl₃, 75 MHz) | See original research for full assignment. |
| Mass Spectrometry (HREIMS) m/z | 414.3609 (M⁺, calculated for C₂₇H₄₆N₂O: 414.3610) |
Experimental Workflow Diagram
The following diagram illustrates the key stages in the isolation of this compound from Buxus papillosa.
Isolation and purification workflow for this compound.
The Enigmatic Path to Buxifoliadine C: A Guide to its Probable Biosynthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C is a complex monoterpene indole alkaloid (MIA) with a structure that suggests a fascinating biosynthetic journey. While the specific enzymatic steps leading to this compound have not been fully elucidated in the scientific literature, its chemical architecture strongly points to its origin within the well-established MIA biosynthetic pathway. This guide provides an in-depth overview of the probable biosynthetic route to this compound, drawing on the extensive research into the biosynthesis of related MIAs. It is designed to serve as a foundational resource for researchers seeking to understand and potentially harness the synthetic machinery responsible for this intriguing natural product.
The biosynthesis of MIAs is a rich field of study, with over 3,000 known compounds, many of which possess significant medicinal properties, including anti-cancer and anti-malarial activities.[1][2] These complex molecules originate from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole ring via tryptophan, and the methylerythritol phosphate (MEP) pathway, which generates the monoterpene unit.
The Common Trunk: Biosynthesis of Strictosidine
The biosynthetic pathways for virtually all MIAs share a common initial sequence that culminates in the formation of the central precursor, strictosidine.[3][4] This critical intermediate is formed through the Pictet-Spengler condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine synthase (STR).[3][4]
The two precursors of strictosidine, tryptamine and secologanin, are themselves products of multi-step enzymatic pathways:
-
Tryptamine Biosynthesis: The journey begins with the amino acid tryptophan, which is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
-
Secologanin Biosynthesis: The monoterpene portion originates from geranyl pyrophosphate (GPP), a product of the MEP pathway.[2][5] GPP undergoes a series of reactions including hydroxylation by geraniol-10-hydroxylase (G10H) and subsequent steps catalyzed by enzymes such as secologanin synthase (SLS) to form secologanin.[2][6]
The condensation of tryptamine and secologanin by STR is a pivotal step, creating the foundational structure from which the vast diversity of MIAs is generated.[4]
A Hypothetical Pathway to this compound
From strictosidine, the pathway to this compound is currently speculative and awaits experimental validation. The proposed pathway outlined below is based on known enzymatic transformations in the biosynthesis of other complex MIAs. The central challenge in forming this compound is the creation of its unique caged, polycyclic core.
Following the deglycosylation of strictosidine by strictosidine glucosidase (SGD), a series of cyclizations, oxidations, and rearrangements are required. These transformations are typically catalyzed by cytochrome P450 monooxygenases, dehydrogenases, and other tailoring enzymes. The sequence of these events dictates the final structure of the alkaloid.
Below is a diagram illustrating a plausible, though unconfirmed, biosynthetic pathway from the central precursor, strictosidine, to this compound.
References
- 1. Chemistry and biology of monoterpene indole alkaloid biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Strictosidine - Wikipedia [en.wikipedia.org]
- 4. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]
An In-depth Technical Guide to the Physicochemical Properties of Buxifoliadine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C is a naturally occurring acridone alkaloid that has garnered interest within the scientific community. Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, are known for their diverse biological activities, including potential anticancer properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its investigation as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details general experimental protocols for their determination, and explores potential biological signaling pathways.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | MedchemExpress[1] |
| Molecular Weight | 325.36 g/mol | MedchemExpress[1] |
| CAS Number | 263007-67-6 | MedchemExpress[1] |
| Predicted Melting Point | 254.5 °C | Chem-Space |
| Predicted Boiling Point | 589.9 ± 50.0 °C | Chem-Space |
| Predicted LogP | 3.5 | Chem-Space |
| Predicted pKa (most acidic) | 9.5 ± 0.4 | Chem-Space |
| Predicted pKa (most basic) | 1.8 ± 0.5 | Chem-Space |
| Predicted Water Solubility | 0.004 g/L | Chem-Space |
Experimental Protocols for Physicochemical Property Determination
Standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following are detailed methodologies for key experiments, adaptable for the characterization of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter that influences a drug's bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is expressed as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its absorption and distribution.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of acridone alkaloids has been reported to exhibit various pharmacological effects, including anticancer activity. Several studies have indicated that acridone alkaloids can modulate key cellular signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway.
Figure 1: Generalized ERK signaling pathway and potential points of inhibition by acridone alkaloids.
The diagram above illustrates a simplified representation of the ERK signaling pathway, a critical regulator of cell proliferation and survival. Aberrant activation of this pathway is a hallmark of many cancers. Acridone alkaloids may exert their anticancer effects by inhibiting key components of this cascade, such as RAF or MEK, thereby preventing the downstream signaling that leads to uncontrolled cell growth. The exact molecular target of this compound within this pathway requires further investigation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.
Figure 2: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be elucidated, the provided information, including predicted values and established experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation into the specific biological activities and molecular targets of this compound is warranted to fully assess its therapeutic potential. The methodologies and conceptual frameworks presented herein offer a clear path for such future studies.
References
Buxifoliadine C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of Buxifoliadine C, an acridone alkaloid of interest to the scientific community. It details the history of its discovery, its physicochemical properties, and current understanding of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel natural products for therapeutic applications.
Discovery and History
This compound was first isolated and identified in 2000 by a team of researchers led by Tian-Shung Wu and Chien-Mao Chen. The discovery was part of a broader investigation into the chemical constituents of the root bark of Severinia buxifolia (Rutaceae), a plant used in Chinese folk medicine. This research, published in the Chemical & Pharmaceutical Bulletin, led to the characterization of seventeen acridone alkaloids, eight of which, including this compound, were new to science[1]. The plant material was collected in Hainan province, China, highlighting the rich biodiversity of this region as a source of novel chemical entities[1].
The structural elucidation of this compound was accomplished through a combination of spectroscopic methods, including UV, IR, high-resolution mass spectrometry, and advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[1].
Physicochemical Properties
This compound is a yellow, needle-like crystalline solid with a melting point of 275–278 °C (decomposition)[1]. Its molecular formula was determined to be C₁₉H₁₉NO₄ by high-resolution electron impact mass spectrometry (HR-EI-MS)[1].
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₄ | [1][2] |
| Molecular Weight | 325.36 g/mol | |
| CAS Number | 263007-67-6 | |
| Appearance | Yellow needles | [1] |
| Melting Point | 275–278 °C (dec.) | [1] |
| UV λmax (nm) | 425, 326, 278 | [1] |
| IR (cm⁻¹) | 1608 (C=O) | [1] |
Experimental Protocols
Isolation of this compound
The following protocol is based on the methodology described by Wu and Chen (2000) for the isolation of this compound from the root bark of Severinia buxifolia[1].
Plant Material:
-
Root bark of Severinia buxifolia collected in Hainan province, China.
Extraction and Fractionation:
-
The dried and powdered root bark is extracted with methanol.
-
The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).
-
The chloroform-soluble layer, containing the acridone alkaloids, is concentrated.
Chromatographic Separation:
-
The crude chloroform extract is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative TLC to yield pure this compound.
Isolation workflow for this compound.
Proposed Total Synthesis of this compound
As of the date of this document, a total synthesis of this compound has not been explicitly reported in the scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related acridone alkaloids. The following is a hypothetical pathway.
Retrosynthetic Analysis: The key steps would involve the construction of the acridone core followed by the introduction of the prenyl and methoxy substituents. A potential strategy would be an Ullmann condensation to form the diarylamine, followed by a cyclization to form the acridone ring.
Proposed Synthetic Steps:
-
Ullmann Condensation: Coupling of a suitably substituted aniline derivative with a substituted benzoic acid derivative to form a diarylamine intermediate.
-
Cyclization: Intramolecular cyclization of the diarylamine, often acid-catalyzed, to form the tricyclic acridone core.
-
Prenylation: Introduction of the prenyl group at the C-2 position. This can be achieved through various methods, such as a Friedel-Crafts-type reaction with a prenylating agent.
-
Methoxylation: Introduction of the methoxy group at the C-3 position.
Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
The biological activities of this compound are an emerging area of research. To date, the most well-characterized activity is its role as a cholinesterase inhibitor.
Acetylcholinesterase (AChE) Inhibition
A 2021 study by Saeedi and colleagues investigated the potential of several acridone alkaloids, including this compound, as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[3].
| Assay | Target | IC₅₀ (µM) | Source |
| Acetylcholinesterase Inhibition | Human AChE | 18.61 | [3] |
The inhibitory activity of this compound against AChE suggests its potential as a lead compound for the development of new therapies for neurodegenerative diseases. Molecular docking studies within the same research indicated that this compound binds to the active site of AChE[3].
Mechanism of AChE inhibition by this compound.
Other Potential Activities
While specific quantitative data for this compound is limited, the broader class of acridone alkaloids has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. Further research is warranted to specifically evaluate this compound for these and other potential therapeutic properties.
Conclusion and Future Directions
This compound represents an intriguing natural product with demonstrated bioactivity as an acetylcholinesterase inhibitor. Its discovery from Severinia buxifolia underscores the value of exploring traditional medicinal plants for novel drug leads. While its isolation and characterization are well-documented, the development of a total synthesis remains a key objective for future research to enable further pharmacological evaluation and structure-activity relationship studies. The preliminary findings on its AChE inhibitory activity provide a strong rationale for more in-depth investigations into its neuroprotective potential and its mechanism of action at the molecular level. Additionally, screening for other biological activities, such as anticancer and anti-inflammatory effects, could reveal new therapeutic avenues for this promising acridone alkaloid.
References
- 1. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C is a member of the acridone alkaloids, a class of nitrogen-containing heterocyclic compounds found in various plant species, notably within the Buxus and Atalantia genera. These alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound and related Buxus alkaloids, with a focus on their chemical properties, synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is characterized by a pentacyclic acridone core. While the exact structure of this compound is defined by its specific substitution pattern, acridone alkaloids, in general, are known for their planar aromatic system, which facilitates intercalation with DNA and interactions with various protein targets. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques.
Spectroscopic Data for Structural Elucidation:
The definitive identification of this compound and its analogues is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of the molecule, providing the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity between protons and carbons, and for determining the final three-dimensional structure of the alkaloid.
-
A novel acridone alkaloid, simply named "buxifoliadine," was first isolated from the aerial parts of Atalantia buxifolia, and its structure was determined using these spectroscopic methods[1]. Subsequently, a series of related compounds, Buxifoliadines A-H, were isolated from the root bark of Severinia buxifolia[2].
Isolation and Synthesis
Isolation of Buxus Alkaloids
The isolation of this compound and related alkaloids from their natural sources, such as Atalantia monophylla and Atalantia buxifolia, typically involves a multi-step extraction and chromatographic purification process.[1][3][4]
General Isolation Protocol:
-
Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves) is extracted with organic solvents, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions showing biological activity are subjected to various chromatographic techniques, including column chromatography (using silica gel or Sephadex), and preparative high-performance liquid chromatography (HPLC) to isolate the pure alkaloids.
References
- 1. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In-depth Technical Guide: Biological Activity Screening of Acridone Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide provides a consolidated overview of the biological activities of acridone alkaloids, a class of compounds to which Buxifoliadine C belongs. Due to the limited publicly available data on this compound itself, this document focuses on representative acridone alkaloids from the Rutaceae family to provide a relevant and comprehensive resource.
Introduction to Acridone Alkaloids
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds found predominantly in plants of the Rutaceae family. Their core structure consists of a tricyclic aromatic system. This compound, isolated from Atalantia buxifolia, is an example of this chemical class. These alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities, making them promising candidates for drug discovery and development. This guide summarizes key biological activities, details the experimental protocols for their assessment, and visualizes associated signaling pathways.
Biological Activities of Acridone Alkaloids
Acridone alkaloids have been reported to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize the quantitative data for several representative acridone alkaloids.
Cytotoxic Activity
The cytotoxic potential of acridone alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Alkaloid Name | Cell Line | IC50 (µM) | Reference |
| Arborinine | HeLa (Cervical Cancer) | 12.5 | [1] |
| MCF7 (Breast Cancer) | 15.2 | [1] | |
| A431 (Skin Carcinoma) | 18.3 | [1] | |
| Buxifoliadine E | LNCaP (Prostate Cancer) | 4.8 | [2] |
| 5-Hydroxynoracronycine alcohol | KB (Epidermoid Carcinoma) | 19.5 | [3] |
| HepG2 (Hepatoma) | >50 | [3] | |
| Citracridone-III | HepG2 (Hepatoma) | 17.0 | [3] |
| Melicopidine | PC-3M (Prostate Cancer) | 12.5 µg/mL | [4] |
| LNCaP (Prostate Cancer) | 21.1 µg/mL | [4] |
Antimicrobial Activity
Several acridone alkaloids have demonstrated inhibitory effects against various microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Alkaloid Name | Microorganism | MIC (µg/mL) | Reference |
| 3-methoxy-1,4,5-trihydroxy-10-methylacridone | Staphylococcus aureus | - | [5] |
| 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone | Staphylococcus aureus | - | [5] |
| Graveoline | Staphylococcus aureus ATCC 25923 | 500-1000 | |
| Enterococcus faecalis ATCC 29212 | 500-1000 | ||
| Escherichia coli ATCC 25922 | 500-1000 |
Anti-Inflammatory and Antioxidant Activity
Acridone alkaloids have also been investigated for their potential to mitigate inflammatory responses and oxidative stress.
| Alkaloid Name | Assay | IC50 (µM) | Reference |
| 5-hydroxy-N-methylseverifoline | Superoxide anion generation | 4.8 | [6] |
| Citruisinine II | Antioxidant activity | 45.5 | [7] |
| Oriciocracridone C, D, E, F | α-glucosidase inhibition | Potent | [8] |
| DPPH radical scavenging | Moderate | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5x10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of acridone alkaloids.
Conclusion
Acridone alkaloids from the Rutaceae family represent a valuable source of bioactive compounds with therapeutic potential. Their diverse activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. The methodologies and pathways described in this guide provide a framework for the continued screening and characterization of these and other natural products. While specific data on this compound remains limited, its classification as an acridone alkaloid suggests it may share some of the biological properties of this fascinating class of compounds, making it a subject of interest for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Buxifoliadine C: Unraveling the Mechanistic Enigma
A comprehensive review of the current, albeit limited, scientific literature reveals a significant gap in the understanding of the precise mechanism of action for the natural compound Buxifoliadine C. Despite the extensive research into the diverse biological activities of alkaloids isolated from the Buxus genus, specific data on this compound, including quantitative metrics of bioactivity, detailed experimental protocols, and elucidated signaling pathways, remains elusive.
The Buxus family of plants is a rich source of structurally complex steroidal alkaloids, many of which have demonstrated a range of biological effects, including cytotoxic and enzyme inhibitory activities. Numerous studies have focused on isolating and characterizing new alkaloids from various Buxus species and evaluating their potential as therapeutic agents. These investigations have occasionally reported the cytotoxic effects of novel compounds against a panel of human cancer cell lines, sometimes providing IC50 values. However, a thorough review of available scientific databases and publications did not yield any specific studies detailing the mechanism of action of this compound.
The Landscape of Buxus Alkaloid Research: A General Overview
Research into Buxus alkaloids has uncovered promising leads in the quest for new therapeutic agents. The primary areas of investigation for these compounds include:
-
Cytotoxic Activity: A significant portion of the research on Buxus alkaloids has centered on their potential as anti-cancer agents. Studies have reported the isolation of various alkaloids that exhibit cytotoxicity against different cancer cell lines. For instance, some novel triterpenoid alkaloids from Buxus species have shown moderate to potent cytotoxic activities in vitro. However, these reports have not included this compound in their analyses.
-
Enzyme Inhibition: Another avenue of exploration for Buxus alkaloids is their ability to inhibit various enzymes. Extracts from Buxus species have been shown to possess inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This suggests that certain alkaloids within these extracts could be responsible for these effects, but specific data for this compound is not available.
-
Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer drugs. While other natural alkaloids have been studied for their ability to induce apoptosis through various signaling cascades, there is currently no published evidence to suggest that this compound functions through this mechanism.
The Uncharted Territory of this compound
The absence of specific data for this compound presents a significant challenge in constructing a detailed technical guide on its mechanism of action. To fulfill the core requirements of such a guide, the following information would be essential, yet is currently unavailable in the public scientific domain:
-
Quantitative Data: There are no reported IC50, Ki, or EC50 values for this compound against any specific biological target, such as a cancer cell line or an enzyme. This quantitative data is fundamental for assessing the potency and potential therapeutic window of a compound.
-
Experimental Protocols: Detailed methodologies for key experiments that would elucidate the mechanism of action of this compound are absent. This would include protocols for cytotoxicity assays (e.g., MTT, SRB), enzyme inhibition assays, apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), and cell signaling pathway analysis (e.g., Western blotting, reporter gene assays).
-
Signaling Pathways: There are no described signaling pathways that are modulated by this compound. Understanding which cellular pathways are affected by a compound is crucial for deciphering its mechanism of action and for identifying potential therapeutic targets and off-target effects.
Future Directions and the Path Forward
The current state of knowledge regarding this compound underscores the vast untapped potential within the chemical diversity of natural products. To elucidate the mechanism of action of this compound, a systematic and rigorous scientific investigation is required. A hypothetical experimental workflow to begin to unravel its biological activity is proposed below.
Hypothetical Experimental Workflow for Investigating the Mechanism of Action of this compound
Caption: Hypothetical workflow for elucidating this compound's mechanism.
This proposed workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies and eventual in vivo validation. Such a research program would be essential to generate the necessary data to construct a comprehensive technical guide on the mechanism of action of this compound.
Core Methodologies in In Silico Target Prediction
An In-Depth Technical Guide to the In Silico Prediction of Buxifoliadine C Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a steroidal alkaloid belonging to the complex family of natural products isolated from the Buxus genus. While various Buxus alkaloids have demonstrated significant biological activities, including cytotoxic effects against several cancer cell lines, the specific molecular targets of many of these compounds, including this compound, remain largely uncharacterized.[1][2][3] Elucidating these targets is a critical step in understanding their mechanism of action and developing their therapeutic potential.
This technical guide outlines a comprehensive in silico workflow for the prediction and subsequent validation of protein targets for natural products like this compound. By leveraging computational methodologies, researchers can significantly narrow down the field of potential targets, thereby streamlining experimental validation and accelerating the drug discovery process.
A robust in silico target prediction strategy typically integrates multiple computational approaches to enhance the accuracy and reliability of the predictions. The consensus from several methods is often more indicative of a true biological interaction. The general workflow involves preparing a 3D model of the small molecule (the "ligand") and screening it against extensive databases of 3D protein structures (the "targets").
Key Computational Approaches:
-
Reverse Molecular Docking: This is one of the most common structure-based methods. Instead of docking a library of ligands into a single target, a single ligand (this compound) is docked into the binding sites of a large collection of proteins. The docking scores, which estimate the binding affinity, are then used to rank potential targets.
-
Pharmacophore Modeling and Screening: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of a molecule that are responsible for its biological activity. This model can be used to screen large databases of protein structures to find targets with binding sites that complement the pharmacophore.
-
Ligand-Based Similarity Searching: This approach identifies known protein targets of molecules that are structurally similar to the query molecule. Servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) utilize this principle, comparing the query molecule to a library of known bioactive ligands to predict its targets.
-
Machine Learning and Artificial Intelligence: Modern approaches employ machine learning algorithms trained on vast datasets of known drug-target interactions. These models can learn complex patterns and predict novel interactions for new molecules.
Below is a diagram illustrating a typical workflow for in silico target prediction.
Data Presentation: Hypothetical Target Prediction for this compound
To illustrate the output of the computational phase, the following table summarizes hypothetical results from a consensus-based in silico screening for this compound. The targets are ranked based on a consensus score derived from multiple prediction methods.
| Predicted Target | Gene Symbol | Target Class | Docking Score (kcal/mol) | Binding Energy (ΔG, kcal/mol) | SwissTargetPrediction Probability | Consensus Score |
| Bromodomain-containing protein 4 | BRD4 | Epigenetic Reader | -9.8 | -10.2 | 0.65 | 0.82 |
| Cyclin-dependent kinase 2 | CDK2 | Kinase | -9.5 | -9.9 | 0.58 | 0.75 |
| Poly [ADP-ribose] polymerase 1 | PARP1 | Enzyme | -9.2 | -9.5 | 0.51 | 0.71 |
| B-cell lymphoma 2 | BCL2 | Apoptosis Regulator | -8.9 | -9.1 | 0.45 | 0.68 |
| Androgen Receptor | AR | Nuclear Receptor | -10.1 | -10.5 | 0.32 | 0.65 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes.
Based on these hypothetical results, BRD4 emerges as a high-priority candidate for further investigation due to its high consensus score. BRD4 is a key epigenetic regulator involved in the transcription of oncogenes, making it a relevant target for a cytotoxic compound.
Signaling Pathway Visualization
Assuming BRD4 is a primary target, this compound could exert its cytotoxic effects by inhibiting BRD4 function. BRD4 is known to be a critical co-activator for the transcription of various growth-promoting genes, including the oncogene c-Myc. Inhibition of BRD4 would lead to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis.
The following diagram illustrates this putative signaling pathway.
Experimental Protocols for Target Validation
Following the in silico prediction of a target like BRD4, experimental validation is essential to confirm the computational hypothesis. Below are detailed protocols for key validation experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes how to measure the direct binding between this compound and the purified BRD4 protein.
Objective: To determine the binding affinity (KD) of this compound to BRD4.
Materials:
-
Recombinant human BRD4 protein (bromodomain 1)
-
This compound (dissolved in DMSO)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant BRD4 protein (at ~50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the protein immobilization step.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is constant across all samples and below 1%.
-
Inject the this compound solutions over the immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Western Blot for c-Myc Downregulation
This protocol assesses whether this compound treatment leads to a decrease in the levels of the downstream protein c-Myc in a relevant cancer cell line.
Objective: To measure the effect of this compound on c-Myc protein expression.
Materials:
-
Human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MCF-7, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-c-Myc, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the c-Myc band intensity to the corresponding β-actin band intensity.
-
The integration of in silico prediction methods offers a powerful and resource-efficient strategy for identifying the molecular targets of natural products like this compound. By combining techniques such as reverse docking, pharmacophore modeling, and machine learning, researchers can generate high-confidence hypotheses about a compound's mechanism of action. However, it is imperative that these computational predictions are followed by rigorous experimental validation, using techniques such as SPR and Western blotting, to confirm the biological relevance of the predicted interactions. This synergistic approach holds immense promise for unlocking the therapeutic potential of novel natural products in an accelerated manner.
References
Methodological & Application
Total Synthesis of Buxifoliadine C: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and a detailed experimental protocol for a proposed total synthesis of Buxifoliadine C, a member of the growing class of pyranoacridone alkaloids. While a specific total synthesis for this compound has not been extensively reported, this protocol outlines a viable synthetic strategy based on established methodologies for the synthesis of related acridone alkaloids. This application note is intended to serve as a foundational guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of this compound and its analogues for potential therapeutic applications.
Introduction to this compound
This compound is a naturally occurring acridone alkaloid isolated from the root bark of Severinia buxifolia. Acridone alkaloids have garnered significant attention in the scientific community due to their diverse and potent biological activities, which include anticancer, antiviral, and antiparasitic properties. The pyranoacridone scaffold, characteristic of this compound, is a key structural feature that often contributes to this bioactivity. The development of a robust and efficient total synthesis is crucial for enabling further investigation into its medicinal potential, including structure-activity relationship (SAR) studies and the generation of novel derivatives with improved therapeutic profiles.
Proposed Retrosynthetic Analysis
The proposed synthesis of this compound hinges on the construction of the core pyrano[3,2-b]acridin-6-one scaffold. A convergent retrosynthetic strategy is envisioned, starting from readily available precursors. The key disconnection points are the formation of the acridone core via an Ullmann condensation and the subsequent construction of the pyran ring.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section details the proposed experimental procedures for the key steps in the total synthesis of this compound.
Step 1: Synthesis of the Diphenyl Ether Intermediate via Ullmann Condensation
This initial step involves the coupling of a substituted anthranilic acid and a substituted phenol to form the diaryl ether backbone of the acridone core.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-Amino-5-methoxybenzoic acid | Sigma-Aldrich | 98% |
| 3-Methoxyphenol | Alfa Aesar | 99% |
| Copper(II) Sulfate (CuSO₄) | Fisher Scientific | ACS Grade |
| Potassium Carbonate (K₂CO₃) | J.T. Baker | ACS Grade |
| N,N-Dimethylformamide (DMF) | VWR | Anhydrous |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzoic acid (1.0 eq), 3-methoxyphenol (1.2 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the anthranilic acid.
-
Add copper(II) sulfate (0.2 eq) to the reaction mixture.
-
Heat the mixture to 120 °C and stir vigorously for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (HCl) and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired diphenyl ether intermediate.
Step 2: Cyclization to the Acridone Core
The diphenyl ether intermediate is then cyclized to form the tricyclic acridone core.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Diphenyl ether intermediate | (From Step 1) | - |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | Laboratory Grade |
| Toluene | Fisher Scientific | ACS Grade |
Procedure:
-
In a round-bottom flask, dissolve the diphenyl ether intermediate (1.0 eq) in toluene.
-
Add polyphosphoric acid (10 eq by weight) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo to yield the crude acridone product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure acridone core.
Step 3: Construction of the Pyranoacridone Scaffold
The pyran ring is annulated onto the acridone core using a suitable C3 synthon.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Acridone intermediate | (From Step 2) | - |
| 3-Chloro-3-methyl-1-butyne | TCI America | >97% |
| Potassium Carbonate (K₂CO₃) | J.T. Baker | Anhydrous |
| Acetone | VWR | ACS Grade |
Procedure:
-
To a solution of the acridone intermediate (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).
-
Add 3-chloro-3-methyl-1-butyne (1.5 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC (9:1 hexanes:ethyl acetate).
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue is then heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-4 hours to effect the Claisen rearrangement and subsequent cyclization.
-
Cool the reaction mixture and purify directly by column chromatography on silica gel (gradient elution with hexanes and ethyl acetate) to yield the pyranoacridone scaffold.
Step 4: Late-Stage Functionalization (e.g., Prenylation)
If required by the final structure of this compound, prenyl groups can be introduced at a late stage of the synthesis.
Materials:
| Reagent/Solvent | Supplier | Grade |
| Pyranoacridone scaffold | (From Step 3) | - |
| Prenyl bromide | Sigma-Aldrich | 98% |
| Sodium hydride (NaH) | Acros Organics | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | VWR | Anhydrous |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the pyranoacridone scaffold (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add prenyl bromide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each key step of the proposed synthesis. These are target yields based on literature precedents for similar transformations.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Ullmann Condensation | 2-Amino-5-methoxybenzoic acid | Diphenyl ether intermediate | 60-75 |
| 2 | Acridone Formation | Diphenyl ether intermediate | Acridone core | 70-85 |
| 3 | Pyran Ring Annulation | Acridone core | Pyranoacridone scaffold | 45-60 |
| 4 | Prenylation | Pyranoacridone scaffold | This compound | 50-70 |
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for the total synthesis of this compound.
Conclusion
This application note provides a detailed and actionable protocol for the total synthesis of this compound. The proposed route is based on well-established chemical transformations and offers a flexible framework that can be adapted for the synthesis of other related pyranoacridone alkaloids. The successful execution of this synthesis will provide access to valuable quantities of this compound, thereby facilitating further research into its biological properties and potential as a therapeutic agent. Researchers are encouraged to optimize the reaction conditions for each step to maximize yields and purity.
Buxifoliadine C: Application Notes on Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for extracting and purifying Buxifoliadine C, an acridone alkaloid with potential therapeutic applications. The protocols outlined below are based on established methodologies for the isolation of similar compounds from plant sources, particularly from the Atalantia genus.
Introduction
This compound is a member of the acridone class of alkaloids, a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Acridone alkaloids have garnered significant interest in the scientific community for their potential as anticancer, anti-inflammatory, and neuroprotective agents. This compound, isolated from plant species such as Atalantia buxifolia and Atalantia monophylla, has demonstrated notable antioxidant properties and the ability to inhibit the aggregation of beta-amyloid peptides, suggesting its potential relevance in the research and development of treatments for neurodegenerative diseases.
Data Presentation
The following table summarizes the reported biological activities of this compound and a closely related analogue, Buxifoliadine E. This data provides a basis for understanding their potential therapeutic efficacy.
| Compound | Biological Activity | IC50 Value | Cell Line/Assay |
| This compound | Antioxidant (ABTS radical scavenging) | 19.98 - 79.58 µM | ABTS radical scavenging assay |
| This compound | Aβ1-42 Aggregation Inhibition | 4.79 - 8.81 µM | Thioflavin T (ThT) fluorometric assay |
| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 41.36 µM | HepG2 (Hepatoblastoma) |
| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 43.10 µM | LNCaP (Prostate cancer) |
| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 64.60 µM | HT29 (Colorectal cancer) |
| Buxifoliadine E | Cytotoxicity (Anti-proliferation) | 96.27 µM | SHSY5Y (Neuroblastoma) |
Experimental Protocols
The following protocols are generalized from methods used for the isolation of acridone alkaloids from plant materials. Researchers should optimize these protocols based on their specific starting material and available equipment.
Protocol 1: Extraction of Crude Alkaloid Mixture
This protocol describes the initial extraction of the total alkaloidal content from the plant material.
Materials:
-
Dried and powdered aerial parts of Atalantia buxifolia
-
95% Ethanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Macerate the dried and powdered plant material (e.g., 1 kg) in 95% ethanol at room temperature for a period of 72 hours. The process should be repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and filter to remove solid plant debris.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
This protocol is designed to separate the alkaloidal fraction from the crude extract.
Materials:
-
Crude ethanol extract
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Ammonium hydroxide (NH4OH) solution
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Suspend the crude ethanol extract in 10% HCl to protonate the alkaloids, rendering them water-soluble.
-
Perform liquid-liquid extraction with ethyl acetate to remove neutral and acidic compounds. The aqueous layer containing the protonated alkaloids is retained.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide solution to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with distilled water to remove any remaining impurities.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.
Protocol 3: Purification of this compound by Column Chromatography
This protocol details the separation of individual alkaloids from the enriched fraction.
Materials:
-
Crude alkaloid fraction
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate, or chloroform and methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column of appropriate dimensions based on the amount of crude alkaloid fraction.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the top of the prepared silica gel column.
-
Elute the column with a solvent system of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation process by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Concentrate the combined fractions to obtain the purified compound. Further purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
Visualizations
The following diagrams illustrate the general workflow for the extraction and purification of this compound and a potential signaling pathway affected by related acridone alkaloids.
Caption: General workflow for this compound extraction and purification.
Caption: Postulated inhibition of the ERK signaling pathway by Buxifoliadine E.[1][2]
Caption: Inhibition of Beta-Amyloid aggregation by this compound.
References
Application Note: Quantitative Analysis of Buxifoliadine C by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Buxifoliadine C in plant extracts using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method utilizes a reverse-phase C18 column for chromatographic separation and multiple reaction monitoring (MRM) for detection, providing high selectivity and accuracy. This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of Buxus alkaloids.
Introduction
This compound is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood. These plants have a history of use in traditional medicine, and their constituent alkaloids are of interest for their potential pharmacological activities. Accurate quantification of individual alkaloids like this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound from a plant matrix.
Chemical Structure of this compound
Note: As specific data for this compound is limited, this application note utilizes Buxifoliadine D as a representative analogue for the purpose of outlining a quantitative method. The principles and procedures can be adapted for other related Buxus alkaloids with appropriate method development and validation.
Buxifoliadine D
-
Molecular Formula: C₂₃H₂₃NO₃
-
Molecular Weight: 361.4 g/mol
-
IUPAC Name: 5-hydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)-11H-pyrano[3,2-b]acridin-6-one
Experimental
Sample Preparation
-
Plant Material: Dried and finely powdered leaves of Buxus spp.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the analyte with 10 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the final dried residue in 1 mL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
UHPLC-MS/MS Method
Instrumentation:
-
UHPLC System: A standard UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical for Buxifoliadine D):
-
Precursor Ion (m/z): 362.2
-
Product Ion 1 (m/z): [To be determined experimentally, e.g., 306.1] (Quantifier)
-
Product Ion 2 (m/z): [To be determined experimentally, e.g., 278.1] (Qualifier)
-
Collision Energy: To be optimized for maximum signal intensity.
-
Dwell Time: 100 ms
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from a method validation study for this compound (using Buxifoliadine D as a model).
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.9992 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
Table 3: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| 5 | 98.5 | 4.2 | 97.8 | 5.1 |
| 50 | 101.2 | 2.8 | 100.5 | 3.5 |
| 500 | 99.8 | 1.9 | 100.1 | 2.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described UHPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plant extracts. The sample preparation protocol, including a solid-phase extraction step, ensures the removal of interfering matrix components, leading to improved accuracy and sensitivity. This method can be a valuable tool for the quality control of Buxus-containing products and for further pharmacological research on its individual alkaloids. Method validation should be performed in accordance with the specific laboratory and regulatory requirements.
Application Notes and Protocols: Buxifoliadine C In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Buxifoliadine C, a natural product of interest for its potential therapeutic properties. The following protocols are based on established colorimetric assays that measure cell viability and cytotoxicity.
Introduction
This compound is a steroidal alkaloid that belongs to a class of natural products with diverse biological activities. Preliminary studies on related compounds suggest potential anti-cancer properties, making it imperative to quantify its cytotoxic effects on various cell lines. This document outlines two standard in vitro methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[2][3]
Materials:
-
This compound
-
Human cancer cell line
-
Appropriate cell culture medium, FBS, and antibiotics
-
Trypsin-EDTA
-
PBS
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)
-
Lysis solution (often included in the kit)[2]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol.
-
It is crucial to include the following controls[2]:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Maximum LDH Release Control: Cells treated with a lysis solution to induce 100% cell death.
-
No Cell Control: Medium only to measure background LDH activity.
-
-
-
LDH Assay:
-
After the desired incubation period (typically 24-72 hours), transfer a specific volume of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well to terminate the reaction.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the wavelength specified in the assay kit's instructions using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no cell control) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± SD | 0 ± SD |
| Concentration 1 | Value ± SD | Value ± SD |
| Concentration 2 | Value ± SD | Value ± SD |
| Concentration 3 | Value ± SD | Value ± SD |
| Concentration 4 | Value ± SD | Value ± SD |
| Concentration 5 | Value ± SD | Value ± SD |
| IC₅₀ (µM) | Calculated Value | N/A |
SD: Standard Deviation from triplicate experiments.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Workflow for this compound in vitro cytotoxicity testing.
Potential Signaling Pathway
While the specific mechanism of this compound is under investigation, related compounds have been shown to induce apoptosis. A potential signaling pathway that could be affected is the intrinsic apoptosis pathway.
Caption: Potential intrinsic apoptosis pathway affected by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Buxifoliadine C: Insufficient Data for Application as a Molecular Probe
Despite a comprehensive review of available scientific literature, there is currently insufficient public data to support the development of detailed application notes and protocols for the use of Buxifoliadine C as a molecular probe.
Researchers, scientists, and drug development professionals are advised that critical information regarding the specific molecular targets, mechanism of action, and relevant quantitative data for this compound is not available in published research. This absence of foundational data precludes the creation of reliable and reproducible experimental protocols and visualizations for its use in probing biological pathways.
Molecular probes are powerful tools in research and drug development, requiring a deep understanding of their biochemical and cellular interactions. This includes knowledge of their binding affinity (e.g., IC50, Kd), specificity for a particular target, and effects on downstream cellular signaling. For this compound, a naturally occurring alkaloid, this information has not been established in the scientific literature.
While the broader class of Buxus alkaloids has been noted for various biological activities, including cytotoxicity and enzyme inhibition, specific details for this compound are absent.[1][2][3] Studies on related plants like Buxus papillosa have explored the enzyme inhibitory potential of extracts containing various alkaloids, but have not identified the specific contributions of this compound or provided the detailed data necessary for its application as a precise molecular tool.[1][2][3]
To utilize this compound as a molecular probe, the following foundational research would be required:
-
Target Identification and Validation: Identifying the specific protein or other biomolecule(s) with which this compound interacts.
-
Quantitative Bioassays: Determining the potency and affinity of this compound for its target(s) through in vitro assays.
-
Cell-Based Assays: Characterizing the effects of this compound on cellular pathways and functions.
-
Mechanism of Action Studies: Elucidating how the interaction of this compound with its target leads to a biological response.
Without this fundamental information, the development of the requested detailed application notes, protocols, and pathway diagrams would be speculative and not based on scientific evidence. Researchers interested in the potential of this compound are encouraged to undertake these foundational studies to unlock its potential as a molecular probe.
References
Buxifoliadine C: Information for Derivatization and Bioassays Currently Unavailable
Detailed application notes and protocols for the derivatization of Buxifoliadine C for bioassays cannot be provided at this time due to the absence of publicly available scientific literature and chemical data identifying the structure and biological activity of a compound named this compound.
Extensive searches of chemical databases and scientific literature did not yield any specific information on a compound named "this compound." While the Buxus genus of plants is a rich source of complex steroidal alkaloids, and compounds with similar naming conventions have been isolated (e.g., Buxifoliadine A and D, which are acridone alkaloids, and various other Buxus alkaloids), no data on the isolation, characterization, or biological evaluation of "this compound" could be retrieved.
For researchers, scientists, and drug development professionals interested in the derivatization and bioassay of novel natural products, the following general workflow and considerations are provided as a template. This is a hypothetical workflow and should be adapted based on the actual structure and properties of a target molecule once it has been identified and characterized.
General Workflow for Natural Product Derivatization and Bioassay
A typical workflow for the derivatization of a novel alkaloid for biological screening is outlined below. This process begins with the isolation and characterization of the lead compound and proceeds through iterative cycles of synthesis and biological testing.
Caption: General workflow for natural product derivatization and bioassay.
Hypothetical Experimental Protocols
Should the structure of this compound be identified and possess, for example, a hydroxyl (-OH) and a secondary amine (-NH-) group, the following protocols could serve as a starting point.
Protocol 1: Acetylation of a Hypothetical this compound Derivative
This protocol describes a general method for acetylating hydroxyl or amine functionalities, which can alter the compound's polarity and bioavailability.
Materials:
-
Hypothetical this compound (10 mg)
-
Anhydrous Dichloromethane (DCM, 2 mL)
-
Triethylamine (Et3N, 1.5 eq)
-
Acetic anhydride (Ac2O, 1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the hypothetical this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to stir at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of new derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Seed the 96-well plate with cells at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Data Presentation
Quantitative data from bioassays should be presented in a clear, tabular format to facilitate comparison between derivatives.
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | Parent Compound | HeLa | > 100 |
| Derivative 1 | C-3 Acetyl | HeLa | 52.3 ± 4.1 |
| Derivative 2 | N-Methyl | HeLa | 87.9 ± 6.5 |
| Derivative 3 | C-3 Benzoyl | HeLa | 15.2 ± 2.3 |
| Doxorubicin | Positive Control | HeLa | 0.8 ± 0.1 |
Signaling Pathway Visualization
If a derivative shows significant activity, further studies would be needed to elucidate its mechanism of action. For instance, if a compound is found to induce apoptosis, a diagram of the apoptotic signaling pathway can be created.
Caption: Simplified apoptotic signaling pathway.
While the specific request for this compound cannot be fulfilled, the provided general framework, protocols, and visualization tools serve as a valuable resource for researchers in the field of natural product drug discovery. The successful derivatization and biological evaluation of any new compound are contingent on its initial isolation and thorough structural characterization. Should information on this compound become available, a similar systematic approach would be essential to explore its therapeutic potential.
Application Notes and Protocols for Buxus-Related Anticancer Compound Treatment
Introduction
While a specific compound denoted as "Buxifoliadine C" is not prominently documented in the scientific literature, the Buxus genus is a rich source of structurally diverse alkaloids with demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This document provides a comprehensive set of protocols and application notes for researchers and drug development professionals interested in evaluating the anticancer properties of compounds derived from Buxus species or with similar chemical scaffolds. The methodologies outlined below are based on established protocols for related natural products, including those from Monotheca buxifolia, which have been shown to target key oncogenic signaling pathways such as the WNT/β-catenin and Src/c-Myc pathways.[5]
These protocols are intended to serve as a foundational guide for in vitro cell culture experiments aimed at characterizing the cytotoxic and mechanistic properties of novel anticancer agents.
I. Data Presentation: Cytotoxic Activity of Buxus-Related Compounds
The following tables summarize the cytotoxic activities of various compounds isolated from Buxus species and Monotheca buxifolia against a panel of human cancer cell lines. This data provides a reference for the expected potency and selective toxicity of this class of compounds.
Table 1: Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla
| Compound | HL-60 (Leukemia) IC₅₀ (µM) | SMMC-7221 (Hepatoma) IC₅₀ (µM) | A-549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW480 (Colon Cancer) IC₅₀ (µM) |
| Buxmicrophylline P | >40 | >40 | >40 | >40 | >40 |
| Buxmicrophylline Q | >40 | >40 | >40 | >40 | >40 |
| Buxmicrophylline R | 15.58 | 10.23 | 12.86 | 4.51 | 9.77 |
| Cisplatin (Control) | 3.24 | 8.91 | 10.55 | 18.62 | 15.43 |
Data extracted from a study on triterpenoid alkaloids from Buxus microphylla.[1][4]
Table 2: Cytotoxicity of Alkaloids from Buxus sinica
| Compound | ES2 (Ovarian Cancer) IC₅₀ (µM) | A2780 (Ovarian Cancer) IC₅₀ (µM) |
| Compound 36 | 1.33 | 0.48 |
Data extracted from a study on alkaloids from Buxus sinica.[2]
Table 3: Cytotoxicity of Monotheca buxifolia Methanolic Extract
| Cell Line | Assay | IC₅₀ (µg/mL) |
| MCF-7 (Breast Cancer) | MTT Assay | 232 |
| MCF-7 (Breast Cancer) | Acid Phosphatase Assay | 173 |
Data extracted from a study on the cytotoxic activities of Monotheca buxifolia.[5][6]
II. Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of a test compound, such as a novel Buxus alkaloid.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HepG2 (human hepatocellular carcinoma)
-
LNCaP (human prostate adenocarcinoma)
-
-
Culture Medium:
-
For MCF-7, A549, and HepG2: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For LNCaP: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
-
Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value using a dose-response curve.
-
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells per well.
-
Incubate for 24 hours, then treat with the test compound at the IC₅₀ concentration for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer within 1 hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
WNT/β-catenin Pathway: anti-β-catenin, anti-c-Myc, anti-Cyclin D1
-
Src/c-Myc Pathway: anti-phospho-Src, anti-Src, anti-c-Myc
-
Apoptosis: anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3
-
Loading Control: anti-β-actin or anti-GAPDH
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
III. Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the WNT/β-catenin signaling pathway, a common target of natural anticancer compounds, and a general experimental workflow for evaluating such compounds.
Caption: WNT/β-catenin signaling pathway and a potential point of intervention for Buxus-related compounds.
Caption: General experimental workflow for in vitro evaluation of a novel anticancer compound.
References
- 1. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Antimicrobial Activity Testing of Buxifoliadine C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buxifoliadine C is a natural product with potential therapeutic applications. These application notes provide a comprehensive guide for researchers to evaluate its antimicrobial efficacy. The following protocols for agar well diffusion and broth microdilution are standard methods for determining the antimicrobial activity of novel compounds.[1][2][3] This document outlines the necessary materials, step-by-step procedures, and data interpretation to assess the potential of this compound as an antimicrobial agent.
Experimental Protocols
Agar Well Diffusion Method
This method is a preliminary qualitative assay to screen for antimicrobial activity.[2][3][4] It is based on the diffusion of the test compound from a well through a solidified agar plate seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Materials:
-
This compound
-
Positive control (e.g., standard antibiotic like Gentamicin)
-
Negative control (e.g., solvent used to dissolve this compound, such as DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria[2]
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Micropipettes and sterile tips
-
Incubator
-
Laminar flow hood
-
Calipers
Procedure:
-
Preparation of Media: Prepare MHA or SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Inoculum Preparation: Grow the microbial strains in a suitable broth medium overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5][6]
-
Inoculation of Plates: Using a sterile cotton swab, evenly spread the prepared inoculum over the entire surface of the agar plates.[4]
-
Well Preparation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the inoculated agar plates.[3]
-
Sample Loading: Add a defined volume (e.g., 100 µL) of the this compound solution (at a known concentration), positive control, and negative control into separate wells.[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[4]
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.[4] Measure the diameter of the zone of inhibition in millimeters (mm) using calipers.[4]
Data Presentation:
Record the diameters of the zones of inhibition in a table for clear comparison.
| Test Substance | Concentration | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) |
| This compound | 1 mg/mL | Data | Data | Data |
| This compound | 0.5 mg/mL | Data | Data | Data |
| Gentamicin | 10 µg/mL | Data | Data | N/A |
| Fluconazole | 25 µg/mL | N/A | N/A | Data |
| DMSO | 10% | 0 | 0 | 0 |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] It is a widely used technique for assessing the potency of new antimicrobial compounds.[10][11][12]
Materials:
-
This compound
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable broth medium[13]
-
Sterile 96-well microtiter plates[10]
-
Multichannel micropipettes and sterile tips
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of concentrations to be tested.[14]
-
Plate Setup: Add 100 µL of the appropriate broth medium to all wells of a 96-well plate. Add 100 µL of the highest concentration of this compound to the first well of a row and perform serial dilutions across the plate by transferring 100 µL from one well to the next.
-
Inoculum Preparation: Prepare the microbial inoculum as described for the agar well diffusion method, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]
-
Inoculation: Add 5 µL of the prepared inoculum to each well, except for the sterility control wells.[14]
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Positive Control: Wells containing a known antibiotic with inoculum.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity (no bacterial growth).[8][16] Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the growth control.[16]
Data Presentation:
Summarize the MIC values in a structured table.
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data |
| Pseudomonas aeruginosa | Data | Data |
| Candida albicans | Data | Data |
Visualizations
Caption: Workflow for the Agar Well Diffusion Method.
Caption: Workflow for the Broth Microdilution (MIC) Assay.
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Properties and Mechanism of Action of Some Plant Extracts Against Food Pathogens and Spoilage Microorganisms [frontiersin.org]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. litfl.com [litfl.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qlaboratories.com [qlaboratories.com]
- 10. Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. m.youtube.com [m.youtube.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Buxifoliadine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C is a member of the Buxus alkaloids, a class of natural products known for their diverse and potent biological activities. These steroidal alkaloids have demonstrated a range of effects, including cytotoxicity against various cancer cell lines and inhibition of acetylcholinesterase (AChE), making them promising candidates for drug discovery and development.[1][2] High-throughput screening (HTS) provides an efficient platform to systematically evaluate the biological effects of this compound and similar compounds, enabling the identification of potential therapeutic leads.
These application notes provide detailed protocols for HTS assays relevant to the known biological activities of Buxus alkaloids, namely cytotoxicity, apoptosis induction, and acetylcholinesterase inhibition.
Data Presentation: Biological Activities of Buxus Alkaloids
| Compound/Extract | Assay Type | Cell Line/Target | IC50 Value | Reference |
| Buxus natalensis hydroethanolic leaf extract | Cytotoxicity (MTT Assay) | LNCaP (Prostate Cancer) | 47.39 µg/mL | [1] |
| Buxus natalensis hydroethanolic leaf extract | Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 78.01 µg/mL | [1] |
| Buxmicrophylline R | Cytotoxicity | HL-60 (Leukemia) | 4.51 µM | [3] |
| Buxmicrophylline R | Cytotoxicity | SMMC-7721 (Liver Cancer) | 6.23 µM | [3] |
| Buxmicrophylline R | Cytotoxicity | A-549 (Lung Cancer) | 8.94 µM | [3] |
| Buxmicrophylline R | Cytotoxicity | MCF-7 (Breast Cancer) | 15.58 µM | [3] |
| Buxmicrophylline R | Cytotoxicity | SW480 (Colon Cancer) | 10.32 µM | [3] |
| O2-Natafuranamine | Acetylcholinesterase Inhibition | Electric Eel AChE | 3.0 µM | [4] |
| O10-Natafuranamine | Acetylcholinesterase Inhibition | Electric Eel AChE | 8.5 µM | [4] |
| Buxafuranamide | Acetylcholinesterase Inhibition | Electric Eel AChE | 14.0 µM | [4] |
Experimental Protocols
High-Throughput Cytotoxicity Screening
This protocol describes a cell-based assay to determine the cytotoxic effects of this compound. The assay utilizes a tetrazolium salt, such as MTT, which is reduced by metabolically active cells to form a colored formazan product.
Workflow Diagram:
Caption: Workflow for HTS cytotoxicity screening of this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, LNCaP)
-
Complete cell culture medium
-
384-well clear-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
High-Throughput Apoptosis Induction Screening
This protocol is designed to screen for the induction of apoptosis by this compound through the measurement of caspase-3/7 activity, key executioner caspases in the apoptotic pathway.
Signaling Pathway Diagram:
Caption: Apoptosis induction pathway modulated by Buxus alkaloids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-bottom microplates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay reagent (or similar)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into 384-well white-bottom plates at an optimal density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle and positive controls (e.g., staurosporine).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to induce apoptosis.
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and determine the EC50 for apoptosis induction.
High-Throughput Acetylcholinesterase (AChE) Inhibition Screening
This protocol outlines a colorimetric HTS assay to evaluate the inhibitory effect of this compound on AChE activity based on the Ellman method.
Workflow Diagram:
Caption: Workflow for HTS acetylcholinesterase inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
This compound stock solution (in DMSO)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution
-
384-well clear microplates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Enzyme and Compound Addition: Add AChE solution to the wells of a 384-well plate. Add serial dilutions of this compound. Include vehicle and positive controls (e.g., galantamine).
-
Pre-incubation: Pre-incubate the enzyme and compound mixture for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a solution containing DTNB and the substrate, ATCI, to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 10-20 minutes).
-
Data Acquisition: Measure the absorbance at 412 nm at multiple time points (kinetic read) or at a single endpoint.
-
Data Analysis: Calculate the rate of reaction or the endpoint absorbance for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for AChE inhibition.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagent lots, and laboratory equipment. It is recommended to perform appropriate validation experiments to ensure the robustness and reliability of the assays. Always adhere to standard laboratory safety practices when handling chemicals and biological materials.
References
- 1. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Formulation of Buxifoliadine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C, a novel natural product, presents a promising avenue for therapeutic investigation. However, like many new chemical entities derived from natural sources, it is anticipated to exhibit poor aqueous solubility. This characteristic poses a significant challenge for in vivo studies, as achieving adequate bioavailability is crucial for evaluating its pharmacological effects. Low solubility can lead to incomplete absorption, high inter-individual variability, and an underestimation of the compound's true efficacy and toxicity.
These application notes provide a comprehensive guide to developing suitable formulations of this compound for both oral and intravenous administration in preclinical animal models. The protocols outlined below are based on established methodologies for enhancing the solubility and bioavailability of poorly water-soluble compounds.
Formulation Strategies for Poorly Soluble Compounds
The selection of an appropriate formulation strategy is critical and depends on the physicochemical properties of the active pharmaceutical ingredient (API), the intended route of administration, and the desired pharmacokinetic profile. For a compound like this compound, where initial data may be limited, a systematic screening of various excipients and vehicle systems is recommended.
Common approaches to enhance the solubility of poorly water-soluble drugs include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[1][2] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly effective for lipophilic drugs as they can maintain the drug in a solubilized state in the gastrointestinal tract and facilitate its absorption.[3][4] For intravenous administration, the formulation must be sterile and ensure the drug remains solubilized in the bloodstream to prevent precipitation and potential emboli.
Workflow for Formulation Strategy Selection
Caption: Workflow for selecting a suitable formulation strategy.
Quantitative Data Summary
Table 1: Hypothetical Solubility Screening of this compound
| Vehicle/Excipient System | This compound Solubility (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |
| 5% DMSO / 95% Saline | 0.5 | Limited solubility, potential for precipitation upon dilution |
| 10% Solutol HS 15 in Water | 2.5 | Clear solution, potential for IV formulation |
| 20% Cremophor EL / 80% Ethanol | 15 | High solubility, suitable for dilution into an aqueous vehicle |
| Capryol 90 (Propylene glycol monocaprylate) | 25 | High solubility, candidate for lipid-based formulation |
| Labrasol (Caprylocaproyl polyoxyl-8 glycerides) | 30 | High solubility, excellent emulsifier for oral delivery |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 8 | Clear solution, suitable for IV formulation |
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route of Administration | Maximum Volume | Recommended Needle/Tube Size |
| Mouse | Oral Gavage | 10 mL/kg[5][6][7] | 20-22 G flexible or metal gavage tube[5][8] |
| Intravenous (IV) - Bolus | 5 mL/kg[9] | 27-30 G[10] | |
| Rat | Oral Gavage | 10 mL/kg[6] | 16-20 G gavage needle or 8 French feeding tube[6] |
| Intravenous (IV) - Bolus | 5 mL/kg[9] | 25-27 G[9] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation (Lipid-Based)
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS) for oral administration of this compound in mice or rats.
Materials:
-
This compound
-
Labrasol®
-
Capryol™ 90
-
Vortex mixer
-
Analytical balance
-
Glass vials
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of Labrasol® to the vial.
-
Add the calculated volume of Capryol™ 90 to the vial. A common starting ratio is a 1:1 mixture of the oil (Capryol™ 90) and the surfactant (Labrasol®).
-
Cap the vial securely and vortex at room temperature until the this compound is completely dissolved and the solution is clear. Gentle warming (30-40°C) may be applied if necessary to facilitate dissolution.
-
Visually inspect the formulation for any undissolved particles.
-
The final concentration should be calculated to ensure the desired dose is administered within the recommended gavage volumes (see Table 2). For example, for a 10 mg/kg dose in a 25g mouse, at an administration volume of 10 mL/kg, the final concentration should be 1 mg/mL.
Diagram: Preparation of Lipid-Based Oral Formulation
Caption: Workflow for preparing a lipid-based oral formulation.
Protocol 2: Preparation of an Intravenous Formulation (Co-solvent/Cyclodextrin-Based)
This protocol describes the preparation of a formulation suitable for intravenous injection in rats, using a co-solvent and cyclodextrin to achieve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Stir until fully dissolved.
-
Weigh the required amount of this compound.
-
In a separate sterile vial, dissolve the this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Slowly add the this compound/DMSO solution to the stirring HP-β-CD solution.
-
Continue stirring for 30-60 minutes to allow for complexation.
-
Adjust the final volume with the HP-β-CD solution to achieve the target concentration. The final concentration of DMSO should be kept as low as possible, ideally below 5%.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
The final formulation should be clear and free of visible particles.
Protocol 3: Administration via Oral Gavage in Mice
Procedure:
-
Weigh the mouse to determine the correct dosing volume based on the formulation concentration and the desired dose in mg/kg.[5][6]
-
Select an appropriately sized gavage needle (e.g., 20-22 G for an adult mouse).[5] Measure the length from the tip of the mouse's nose to the last rib to determine the maximum insertion depth.[8]
-
Draw up the calculated volume of the this compound formulation into a syringe.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5] The needle should pass smoothly without resistance.
-
Once the pre-measured depth is reached, slowly administer the formulation.[5]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-dosing for any signs of distress.[11]
Protocol 4: Administration via Intravenous Injection in Rats (Lateral Tail Vein)
Procedure:
-
Weigh the rat and calculate the required volume of the this compound formulation.
-
Warm the rat's tail to induce vasodilation, which can be done using a heat lamp or by immersing the tail in warm water (38-40°C).[12]
-
Place the rat in a suitable restrainer.[9]
-
Select a 25-27 G needle attached to a syringe containing the formulation.[9]
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation may be indicated by a flash of blood in the needle hub.
-
Slowly inject the formulation.[9] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[13]
-
Return the rat to its cage and monitor for any adverse reactions.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a basis for pharmacodynamic studies.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ntnu.edu [ntnu.edu]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
Technical Support Center: Buxifoliadine C and Novel Alkaloid Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on addressing the stability and degradation challenges associated with novel alkaloids, with a focus on compounds like Buxifoliadine C. Given that specific public data on this compound is limited, this guide leverages established principles from forced degradation studies and the analysis of complex natural products to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they critical for a new alkaloid like this compound?
Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[1] These studies are crucial early in development for several reasons:
-
Identify Degradation Pathways: They help elucidate the intrinsic stability of the molecule and identify likely degradation products.[1]
-
Develop Stability-Indicating Methods: The primary goal is to develop and validate analytical methods (like HPLC) that can accurately separate the intact drug from all potential degradation products, ensuring reliable quantification during formal stability studies.[2]
-
Inform Formulation and Storage: Understanding how the molecule degrades under stress (e.g., hydrolysis, oxidation, photolysis, and thermolysis) provides critical insights for developing a stable formulation and determining appropriate storage conditions.[1][3]
Q2: What are the standard stress conditions I should apply in a forced degradation study for a novel alkaloid?
While specific conditions depend on the molecule's nature, regulatory guidelines (like ICH Q1A) suggest a standard set of stress conditions.[1][2] The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without destroying the molecule entirely.[1]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60-80°C) | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60-80°C) | To test susceptibility to degradation in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | Dry heat (e.g., 80-100°C) or elevated temperature in solution (e.g., 60-80°C) | To assess the impact of high temperatures during manufacturing or storage excursions.[4] |
| Photostability | Exposure to light providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B) | To determine if the molecule is light-sensitive. |
Q3: What is a "stability-indicating method," and why is it important?
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2] Its importance cannot be overstated; without it, you cannot be certain if a loss in API concentration is real or an artifact of interfering peaks from degradants. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is the most common technique.[2][5]
Q4: I have just isolated this compound. How should I store it for preliminary studies?
For a novel compound with unknown stability, it is best to take a conservative approach. Store the solid material under the following conditions:
-
Cold: In a freezer at -20°C or, ideally, -80°C.[6]
-
Dry: In a tightly sealed container with a desiccant.
-
Dark: In an amber vial or wrapped in foil to protect from light.
-
Inert: If the compound is suspected to be oxygen-sensitive, storing under an inert gas like argon or nitrogen is recommended.
Troubleshooting Guide
Problem: My alkaloid shows rapid degradation in an aqueous solution at neutral pH.
-
Possible Cause: Hydrolysis. Even at neutral pH, some functional groups (e.g., esters, lactones, amides) can be labile in water. The compound may also be sensitive to dissolved oxygen.
-
Troubleshooting Steps:
-
Confirm with Analysis: Use a stability-indicating HPLC method to confirm the loss of the main peak and the appearance of new peaks (degradants).
-
pH Profiling: Perform a preliminary stability study in buffers ranging from pH 2 to 10 to identify the pH of maximum stability.
-
Consider Anhydrous Solvents: For some compounds, especially prodrugs that are intentionally water-labile, initial characterization may need to be done in anhydrous organic solvents using a normal-phase HPLC method.[2]
-
Deoxygenate Solvent: Sparge your aqueous solvent with nitrogen or argon to see if degradation is reduced, which would indicate an oxidative pathway.
-
Problem: I am observing multiple new peaks in my chromatogram after leaving my sample on the benchtop.
-
Possible Cause: Photodegradation or oxidation. Exposure to ambient light and air can be sufficient to degrade sensitive molecules.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment while rigorously protecting the sample from light at all stages (e.g., using amber vials, covering glassware with foil). Compare the results to a sample left in the light.
-
Use Antioxidants: If oxidation is suspected, try dissolving the compound in a solution containing an antioxidant (e.g., ascorbic acid, BHT) to see if it stabilizes the molecule.
-
Inert Atmosphere: Prepare and handle the sample under an inert gas (N₂ or Ar) to eliminate atmospheric oxygen as a variable.
-
Problem: The purity of my solid compound is decreasing over time, even when stored in the freezer.
-
Possible Cause: Intrinsic instability or inappropriate storage. The compound may be thermally unstable even at low temperatures, or it may be sensitive to moisture that gets in during temperature cycling (opening/closing the freezer).
-
Troubleshooting Steps:
-
Aliquot Samples: Store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture.
-
Use a Desiccator: Ensure the vials are stored in a desiccated environment, both inside and outside the freezer.
-
Re-evaluate Storage Temperature: If degradation persists at -20°C, move to -80°C storage.[6]
-
Experimental Protocols
Protocol: General Forced Degradation Study for a Novel Alkaloid
Objective: To investigate the degradation profile of a novel alkaloid under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
Novel Alkaloid (e.g., this compound)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC system with UV/PDA and/or MS detector, pH meter, calibrated oven, photostability chamber, volumetric flasks, amber vials.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the alkaloid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions Application: For each condition, mix the stock solution with the stressor in a vial. Include a control sample (alkaloid in solvent, no stressor) for each condition.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C. Pull time points at 2, 6, 24, and 48 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Pull time points at 1, 4, 8, and 24 hours. (Base hydrolysis is often faster).
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 6, 24, and 48 hours.
-
Thermal: Heat the stock solution at 80°C. Pull time points at 24, 48, and 72 hours. For solid-state thermal stress, place the neat powder in an oven at 80°C.
-
Photostability: Expose the stock solution and solid material to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to serve as a dark control.
-
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples (stressed, controls, and a non-degraded reference standard) using an appropriate HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the main peak relative to the control.
-
Assess peak purity of the main peak in stressed samples using a PDA detector or MS.
-
Document the relative retention times (RRT) and peak areas of all new degradation products.
-
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Alkaloid Instability.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 4. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
Optimizing Buxus Alkaloid C Dosage for Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Buxus Alkaloid C for cell line experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is Buxus Alkaloid C and what is its mechanism of action?
Buxus Alkaloid C is a representative member of the triterpenoid alkaloids isolated from the Buxus genus, known for their potential anticancer properties.[1][2] While the precise mechanism of every individual Buxus alkaloid is still under investigation, many compounds from this family have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[1][3][4]
Q2: Which cell lines are sensitive to Buxus alkaloids?
A range of human cancer cell lines has shown sensitivity to various Buxus alkaloids. The degree of sensitivity, often expressed as the half-maximal inhibitory concentration (IC50), can vary significantly between cell lines. It is crucial to determine the IC50 value for your specific cell line of interest empirically.
Q3: How should I prepare a stock solution of Buxus Alkaloid C?
Due to the hydrophobic nature of many triterpenoid alkaloids, proper solubilization is key for accurate and reproducible experimental results.
-
Solvent Selection: Buxus Alkaloid C is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to first dissolve the compound in a small amount of the chosen organic solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of the organic solvent in your cell culture media. The final solvent concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How do I determine the optimal concentration range for my experiments?
The optimal concentration range for Buxus Alkaloid C will depend on the specific cell line and the desired biological endpoint (e.g., cytotoxicity, pathway inhibition). A dose-response experiment is essential to determine the IC50 value. A typical starting point for a dose-response curve could range from 0.1 µM to 100 µM.
Troubleshooting Guide
Q1: I am not observing any cytotoxic effects, even at high concentrations. What could be the issue?
-
Solubility Issues: The compound may have precipitated out of solution. Visually inspect your stock solution and the final dilutions in the cell culture medium for any signs of precipitation. If precipitation is observed, try preparing a fresh stock solution or using a different solubilization method.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Buxus Alkaloid C. Consider testing a panel of different cell lines to identify a more sensitive model.
-
Incorrect Dosage Calculation: Double-check all your calculations for preparing the stock solution and the final dilutions.
-
Compound Degradation: Ensure that the compound has been stored correctly and has not degraded.
Q2: I am observing high levels of cell death even at the lowest concentrations tested. What should I do?
-
High Compound Potency: Your cell line may be exceptionally sensitive to Buxus Alkaloid C. It is recommended to perform a new dose-response experiment with a lower concentration range (e.g., in the nanomolar range).
-
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) in your final culture medium may be too high. Ensure that the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).
-
Errors in Dilution: Verify your dilution calculations to rule out any errors that may have resulted in higher than intended concentrations.
Q3: My results are not reproducible between experiments. What are the possible reasons?
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency at the time of treatment, and media composition are consistent across all experiments.
-
Stock Solution Variability: Prepare a large batch of the stock solution to be used for a series of experiments to minimize variability. Avoid repeated freeze-thaw cycles of the stock solution.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Data Presentation
The following table summarizes the cytotoxic activities of some representative Buxus alkaloids against various human cancer cell lines, as reported in the literature. This data can serve as a reference for designing your own experiments.
| Buxus Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Buxmicrophylline P | HL-60 | MTT | >40 | [2] |
| Buxmicrophylline Q | HL-60 | MTT | >40 | [2] |
| Buxmicrophylline R | HL-60 | MTT | 4.51 | [2] |
| Buxmicrophylline R | SMMC-7221 | MTT | 15.58 | [2] |
| Buxmicrophylline R | A-549 | MTT | 10.23 | [2] |
| Buxmicrophylline R | MCF-7 | MTT | 12.85 | [2] |
| Buxmicrophylline R | SW480 | MTT | 11.76 | [2] |
| Acetonic Extract of Buxus sempervirens | MCF-7 | MTT | ~9.5 µg/ml | [4] |
| Acetonic Extract of Buxus sempervirens | T47D | MTT | ~12.5 µg/ml | [4] |
| Acetonic Extract of Buxus sempervirens | MCF10CA1a | MTT | ~7.7 µg/ml | [4] |
Experimental Protocols
Protocol 1: Preparation of Buxus Alkaloid C Stock Solution
-
Weigh out the desired amount of Buxus Alkaloid C powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of Buxus Alkaloid C from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Buxus Alkaloid C. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by Buxus Alkaloid C.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of Buxus Alkaloid C.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow [frontiersin.org]
- 4. Acetonic Extract of Buxus sempervirens Induces Cell Cycle Arrest, Apoptosis and Autophagy in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buxifoliadine C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Buxifoliadine C and related Buxus steroidal alkaloids in mass spectrometry applications.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the expected major ions for a Buxus steroidal alkaloid in positive mode ESI-MS?
In positive ion electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. Due to the presence of basic nitrogen atoms, these alkaloids ionize efficiently. Depending on the instrument settings, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, particularly if the sample or mobile phase has trace amounts of these salts.
Q2: My spectrum is dominated by fragments and the [M+H]⁺ ion is weak or absent. What is causing this?
This phenomenon is likely due to "in-source fragmentation." It occurs when the analyte fragments within the ion source before it reaches the mass analyzer. This can be controlled by optimizing the ion source parameters.
-
Reduce Cone/Fragmentor Voltage: High cone (or fragmentor/nozzle) voltages accelerate ions into the gas phase, causing them to collide with neutral molecules and fragment. Lowering this voltage provides "softer" ionization conditions, preserving the molecular ion.
-
Optimize Source Temperature: Excessively high temperatures can induce thermal degradation and fragmentation. Ensure the source temperature is appropriate for your analyte's stability.
Q3: I am not seeing any fragmentation in my MS/MS experiment. What should I do?
If the precursor ion is isolated but no product ions are observed, the issue lies with the collision-induced dissociation (CID) process.
-
Increase Collision Energy: The applied collision energy may be insufficient to induce fragmentation. Gradually increase the collision energy in your instrument settings.
-
Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and flowing at the correct pressure. A hissing sound from the instrument when the gas is on could indicate a leak, preventing the collision cell from reaching the necessary pressure.
-
Verify Precursor Isolation: Confirm that your instrument is correctly isolating the [M+H]⁺ ion of this compound.
Q4: I see several unexpected peaks in my MS/MS spectrum. How do I interpret them?
When analyzing Buxus alkaloids, several fragmentation pathways are common and can be predicted.
-
Neutral Losses: Look for losses of small, stable molecules. A loss of 18 Da (H₂O) is common if hydroxyl groups are present.
-
Side Chain Cleavage: The steroidal core of these alkaloids often has amino groups at C-3 and/or C-20. Cleavage of these side chains is a primary fragmentation route. For example, a loss of a dimethylamino group results in a neutral loss of 45 Da.
-
Ring Cleavage: The complex ring structure of the steroid can undergo specific cleavages, which are characteristic of the core skeleton.
Troubleshooting Guide
This guide addresses specific issues in a step-by-step format.
Issue 1: Poor Signal or No Ion Detected
| Step | Action | Rationale |
| 1 | Verify Sample Preparation | Ensure the sample is fully dissolved in an appropriate solvent (e.g., methanol, acetonitrile) and at a suitable concentration. |
| 2 | Check Mobile Phase | For positive ESI mode, ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote [M+H]⁺ formation. |
| 3 | Optimize ESI Source Position | The position of the ESI needle relative to the instrument inlet is critical. Re-optimize the sprayer position for maximum signal intensity. |
| 4 | Clean the Ion Source | A contaminated ion source can suppress the signal. Follow the manufacturer's protocol for cleaning the capillary, cone, and lenses. |
Issue 2: Unstable Signal (Fluctuating Intensity)
| Step | Action | Rationale |
| 1 | Check for Air Bubbles | Ensure there are no air bubbles in the LC system or syringe pump line, as they can cause intermittent signal. |
| 2 | Optimize Nebulizer Gas Flow | Incorrect nebulizer gas flow can lead to an unstable spray. Adjust the gas flow to achieve a stable Taylor cone. |
| 3 | Lower Sprayer Voltage | Very high sprayer voltages can lead to corona discharge, which results in an unstable signal. Try reducing the voltage.[1] |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified this compound or plant extract in LC-MS grade methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90% Water:10% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
LC-MS/MS Method Parameters (Example)
These parameters serve as a starting point and should be optimized for your specific instrument.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20-40 V (Optimize for minimal in-source fragmentation) |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
| Collision Energy | 15-50 eV (Ramp for finding optimal fragmentation) |
Characteristic Fragmentation Data
The following table summarizes the predicted fragmentation for a representative Buxus alkaloid with a pregnane-type skeleton, which is expected to be similar to this compound. The fragmentation patterns of these alkaloids are key to their identification.[2]
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Moiety Lost |
| Varies | [M+H - 18]⁺ | 18.01 | H₂O (from hydroxyl groups) |
| Varies | [M+H - 45]⁺ | 45.06 | C₂H₇N (Dimethylamine from side chain) |
| Varies | Varies | Varies | Cleavage of the A/B rings of the steroid core |
| Varies | Varies | Varies | Loss of other specific substituents |
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Logic diagram for troubleshooting common MS signal issues.
Caption: Proposed fragmentation pathway for a typical Buxus alkaloid.
References
Technical Support Center: Buxifoliadine C Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Buxifoliadine C and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when purifying this compound from a crude plant extract?
A1: Researchers often face several initial hurdles. The low concentration of this compound in the natural source material is a primary issue, often leading to low overall yields.[1][2] Crude extracts are complex mixtures containing numerous other compounds like pigments, tannins, and other secondary metabolites, which can interfere with purification.[3] Additionally, the degradation of the target compound due to factors like heat, light, or improper pH during extraction can significantly impact the final outcome.[3]
Q2: I am experiencing a very low yield of my target alkaloid after the initial extraction. What are the likely causes and how can I improve it?
A2: Low extraction yields can stem from several factors. Improper solvent selection is a common culprit; alkaloids can exist as free bases or salts, and the solvent's polarity must be appropriate to dissolve the desired form.[4] For instance, alcohol-based solvents are often effective as they can dissolve both forms.[5] The extraction time and temperature may also be suboptimal.[3] It is crucial to optimize these parameters for your specific plant material. Consider modern techniques like ultrasound-assisted or microwave-assisted extraction, which can be more efficient than traditional methods.[3]
Q3: My purified fraction containing this compound is still showing significant impurities. What steps can I take to improve its purity?
A3: To enhance the purity of your this compound fraction, a multi-step purification strategy is often necessary. Liquid-liquid extraction is a fundamental technique to partition the alkaloids from other components based on their solubility in immiscible solvents, often involving pH adjustments to exploit the basic nature of alkaloids.[3][5] Column chromatography is a powerful tool for separating compounds with different polarities.[4][6] Common stationary phases for alkaloid purification include silica gel and alumina.[3][6] For colored impurities, treatment with activated charcoal can be an effective decolorization step.[3]
Q4: How can I prevent the degradation of this compound during the purification process?
A4: Alkaloids can be sensitive to heat and light.[3] To prevent degradation, it is advisable to conduct extraction and purification steps at controlled, low temperatures whenever possible and to protect the samples from direct light. The pH of your solutions is also critical; ensure the pH is appropriate for the stability of this compound throughout the process.[3]
Q5: What analytical techniques are best suited for monitoring the purification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the separation and assessing the purity of phytochemicals.[6] Coupling HPLC with detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide both quantitative and structural information, which is invaluable during method development and for final purity confirmation.[6]
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Improper Solvent Polarity | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Consider using solvent mixtures to fine-tune the polarity.[3] |
| Insufficient Extraction Time | Increase the extraction duration incrementally and monitor the yield at each step to determine the optimal time.[3] |
| Suboptimal Extraction Temperature | Optimize the temperature to enhance solubility and extraction efficiency without causing degradation of this compound.[3] |
| Inefficient Extraction Technique | Consider using more advanced techniques like ultrasound-assisted or microwave-assisted extraction for potentially higher yields.[3] |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize surface area and facilitate solvent penetration.[7] |
Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | Employ a sequential extraction approach. Start with a non-polar solvent to remove lipids and pigments, followed by a more polar solvent to extract the target alkaloids.[3] |
| Presence of Pigments and Tannins | Utilize a decolorization step with activated charcoal or other suitable adsorbents.[3] Consider using specific resins to trap tannins. |
| Complex Mixture of Similar Alkaloids | Employ high-resolution chromatographic techniques such as High-Performance Counter-Current Chromatography (HPCCC) or preparative HPLC for finer separation.[8] |
Experimental Protocols
General Alkaloid Extraction Protocol
This protocol provides a general framework for the extraction of alkaloids from plant material. Optimization will be required for specific applications.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.[3]
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 75% ethanol) at a solid-to-liquid ratio of 1:10 to 1:15 (w/v) for 3-5 days at room temperature with occasional agitation.[3]
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain the crude extract.[3]
-
Acid-Base Extraction (for purification):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 1% HCl).
-
Wash the acidic solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.
-
Adjust the pH of the aqueous layer to basic (pH 9-10) using a base (e.g., NH4OH).
-
Extract the alkaloids into a polar organic solvent (e.g., chloroform or ethyl acetate).
-
Combine the organic layers and concentrate to yield the total alkaloid fraction.[5][8]
-
Column Chromatography for Alkaloid Purification
This protocol outlines a general procedure for purifying alkaloids using silica gel column chromatography.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.[5]
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the target compound using an appropriate analytical technique (e.g., TLC or HPLC).
-
Analysis and Pooling: Analyze the collected fractions. Pool the fractions containing the purified this compound.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified compound.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting flowchart for improving the purity of this compound.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. jocpr.com [jocpr.com]
- 6. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Buxifoliadine C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of Buxifoliadine C.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the synthesis of this compound and related spiro-oxindole alkaloids?
A1: The synthesis of complex indole alkaloids like this compound often involves several key transformations, each with the potential for side reactions. The most common issues arise from:
-
Over-oxidation or undesired oxidation of the indole ring or other sensitive functional groups.
-
Epimerization at stereogenic centers, particularly at the spirocyclic junction.
-
Incomplete cyclization or rearrangement during the formation of the spiro-oxindole core.
-
Formation of regioisomers during substitution reactions on the indole or aromatic rings.
-
Decomposition of sensitive intermediates under harsh reaction conditions (e.g., strong acids or bases, high temperatures).
Q2: How can I minimize the formation of diastereomers during the spirocyclization step?
A2: Controlling stereoselectivity at the C3-spirocyclic center is a significant challenge. Strategies to minimize the formation of diastereomers include:
-
Use of chiral catalysts or reagents: Chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one diastereomer.
-
Substrate control: The inherent stereochemistry of the starting materials can direct the stereochemical outcome of the spirocyclization.
-
Optimization of reaction conditions: Temperature, solvent, and reaction time can significantly influence the diastereomeric ratio. Lower temperatures often lead to higher selectivity.
Q3: What are the best practices for purifying this compound and its synthetic intermediates?
A3: Purification of indole alkaloids can be challenging due to their similar polarities and potential for degradation on silica gel. Recommended practices include:
-
Flash column chromatography: Use a well-chosen solvent system and consider using deactivated silica gel (e.g., with triethylamine) to prevent streaking and decomposition.
-
Preparative HPLC: For final purification and separation of closely related isomers, reverse-phase or normal-phase preparative HPLC is often necessary.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining high purity material.
Troubleshooting Guides
Problem 1: Low Yield in the Pictet-Spengler Reaction
Question: I am getting a low yield of the desired tetrahydro-β-carboline intermediate during the Pictet-Spengler reaction of tryptamine with an aldehyde. What are the potential causes and solutions?
Answer: Low yields in the Pictet-Spengler reaction are a common issue. The primary causes and troubleshooting steps are outlined below.
Potential Causes:
-
Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Insufficiently acidic conditions or the presence of water can hinder its formation.
-
Decomposition of Starting Materials: Tryptamines and aldehydes can be sensitive to strongly acidic conditions and high temperatures.
-
Reversibility of the Reaction: The initial condensation to form the imine is reversible.
-
Steric Hindrance: Bulky substituents on either the tryptamine or the aldehyde can slow down the reaction.
Troubleshooting Solutions:
-
Optimize Acid Catalyst: Screen different Brønsted or Lewis acids (e.g., TFA, HCl, Sc(OTf)₃). The optimal acid and its concentration are substrate-dependent.
-
Azeotropic Removal of Water: If the reaction is performed in a suitable solvent (e.g., toluene, benzene), use a Dean-Stark trap to remove water and drive the equilibrium towards the imine.
-
Control Temperature: While some Pictet-Spengler reactions require heat, excessive temperatures can lead to degradation. Experiment with a range of temperatures, starting from room temperature.
-
Increase Reactant Concentration: Higher concentrations can favor the forward reaction.
Data Presentation: Effect of Reaction Conditions on Pictet-Spengler Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (10) | CH₂Cl₂ | 25 | 24 | 45 |
| 2 | TFA (10) | Toluene | 110 (reflux) | 12 | 65 |
| 3 | Sc(OTf)₃ (5) | CH₃CN | 25 | 18 | 75 |
| 4 | HCl (1M in Et₂O) | CH₂Cl₂ | 0 to 25 | 24 | 50 |
Problem 2: Formation of Oxidative Side Products
Question: During the oxidative rearrangement of the tetrahydro-β-carboline to the spiro-oxindole, I am observing multiple side products, likely from over-oxidation. How can I control the reaction to favor the desired product?
Answer: Oxidative rearrangements are sensitive reactions that require careful control to avoid unwanted side reactions.
Potential Causes:
-
Harsh Oxidizing Agent: Some oxidizing agents are too strong and can lead to non-selective oxidation of the indole ring and other functional groups.
-
Incorrect Stoichiometry: An excess of the oxidizing agent will likely lead to over-oxidation.
-
Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of degradation products.
Troubleshooting Solutions:
-
Choice of Oxidizing Agent: Use milder and more selective oxidizing agents. Common reagents for this transformation include N-chlorosuccinimide (NCS), tert-butyl hypochlorite (t-BuOCl), or lead tetraacetate.
-
Careful Control of Stoichiometry: Add the oxidizing agent slowly and in portionwise to the reaction mixture to maintain a low concentration at all times. Use of 1.0 to 1.2 equivalents is a good starting point.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to increase selectivity and minimize side reactions.
Data Presentation: Comparison of Oxidizing Agents for Spirocyclization
| Entry | Oxidizing Agent (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield of Spiro-oxindole (%) |
| 1 | NCS (1.1) | CH₂Cl₂ | 0 | 30 | 60 |
| 2 | t-BuOCl (1.1) | Toluene | -78 to -40 | 45 | 72 |
| 3 | Pb(OAc)₄ (1.2) | CH₂Cl₂ | 0 to 25 | 20 | 55 |
| 4 | DDQ (1.5) | Dioxane | 25 | 60 | 35 (plus aromatized product) |
Experimental Protocols
Protocol 1: General Procedure for the Pictet-Spengler Reaction
-
To a solution of the tryptamine derivative (1.0 equiv) in anhydrous solvent (e.g., CH₂Cl₂, Toluene, or CH₃CN) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.1 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C or 25 °C).
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 equiv) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Oxidative Rearrangement to Spiro-oxindole
-
Dissolve the tetrahydro-β-carboline intermediate (1.0 equiv) in an anhydrous solvent (e.g., Toluene or CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Prepare a solution of the oxidizing agent (e.g., t-BuOCl, 1.1 equiv) in the same anhydrous solvent.
-
Add the oxidizing agent solution dropwise to the reaction mixture over a period of 15-30 minutes.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., saturated aqueous Na₂S₂O₃ or a solution of PPh₃).
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Pictet-Spengler reaction.
Caption: Reaction pathway for the oxidative rearrangement to a spiro-oxindole.
Buxifoliadine C experimental variability and controls
Welcome to the technical support center for researchers working with Buxus alkaloids, including compounds such as Buxifoliadine C. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that may arise during the experimental use of Buxus alkaloids.
Q1: I am observing high variability in my cytotoxicity assay results with a Buxus alkaloid. What are the potential causes and solutions?
A1: High variability in cytotoxicity assays is a common issue. Here are several factors to consider and troubleshoot:
-
Compound Solubility: Buxus alkaloids can have poor solubility in aqueous media.
-
Troubleshooting: Ensure complete dissolution of your stock solution. Sonication may be helpful. When diluting to final concentrations, vortex thoroughly and visually inspect for any precipitation. Consider using a low percentage of DMSO (typically <0.5%) in your final culture medium, and ensure the vehicle control has the same DMSO concentration.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Troubleshooting: Ensure you have a homogenous cell suspension before seeding. Calibrate your seeding protocol to ensure well-to-well consistency. Perform a cell count for each experiment.
-
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., MTT, XTT).
-
Troubleshooting: Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.[1] If interference is observed, consider switching to an alternative assay that measures a different cellular parameter, such as a neutral red uptake assay for lysosomal integrity or a crystal violet assay for cell number.[2]
-
-
Biological Variation: Different cell passages can exhibit altered sensitivity to cytotoxic agents.
-
Troubleshooting: Use cells within a consistent and low passage number range for all experiments. Regularly check for mycoplasma contamination.
-
Q2: My Buxus alkaloid does not show the expected cytotoxic activity. What should I check?
A2: If you are not observing the expected activity, consider the following:
-
Compound Integrity: The compound may have degraded.
-
Troubleshooting: Store the compound as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment. Avoid repeated freeze-thaw cycles. If possible, verify the compound's identity and purity via analytical methods like HPLC or mass spectrometry.
-
-
Cell Line Sensitivity: The cell line you are using may be resistant to the compound's mechanism of action.
-
Incorrect Concentration Range: The effective concentration might be outside the range you are testing.
-
Troubleshooting: Perform a broad-range dose-response experiment to determine the optimal concentration range.
-
Q3: How should I prepare my Buxus alkaloid stock solution?
A3: Proper stock solution preparation is critical for reproducible results.
-
Solvent Selection: Most Buxus alkaloids are soluble in organic solvents like DMSO or ethanol.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell cultures.
-
Storage: Aliquot the stock solution into single-use vials to avoid contamination and degradation from multiple freeze-thaw cycles. Store at -20°C or -80°C.
Quantitative Data Summary
The following table summarizes reported IC50 values for various Buxus alkaloids and related compounds in different cancer cell lines. This data can serve as a reference for designing your own experiments.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Buxifoliadine E | LNCaP | WST-8 | Not specified | [5] |
| AMTAC-19 (synthesis) | HCT-116 | MTT | 10.35 ± 1.66 µM | [5] |
| Dichloro compound 18 (synthesis) | A-375 | Not specified | 0.4 ± 0.3 µM | [6][7] |
| Bis-carbazole derivative 1 | MDA-MB-231 | MTT | 0.3 ± 0.2 μM | [8] |
| Bis-carbazole derivative 1 | MCF-7 | MTT | 0.6 ± 0.3 μM | [8] |
| Monotheca buxifolia extract | MCF-7 | MTT | 232 µg/mL | [9] |
| Monotheca buxifolia extract | MCF-7 | Acid Phosphatase | 173 µg/mL | [9] |
Experimental Protocols
Below are generalized protocols for common assays used in the evaluation of Buxus alkaloids.
Cell Viability (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the Buxus alkaloid. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol can be used to investigate if the Buxus alkaloid induces apoptosis.
-
Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing Buxus alkaloid cytotoxicity.
Potential Signaling Pathway Modulation by Buxus Alkaloids
Based on literature for related natural products, Buxus alkaloids may modulate cell signaling pathways involved in cell survival and proliferation. The following diagram illustrates a hypothetical pathway.
Caption: Potential signaling pathways affected by Buxus alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Analysis of Cytotoxic Activities of Monotheca buxifolia Targeting WNT/β-Catenin Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity of Buxus Alkaloids: A Guide for Researchers
A comprehensive analysis of the cytotoxic profiles of various Buxus alkaloids reveals significant potential in the realm of oncology research. While a diverse array of these compounds has been evaluated for their anti-cancer properties, a notable gap exists in the scientific literature regarding the specific cytotoxic activity of Buxifoliadine C. Extensive searches for quantitative data (IC50 values) on this compound against cancer cell lines did not yield specific results, precluding a direct comparison with its chemical relatives within the Buxus genus.
This guide, therefore, focuses on presenting the available experimental data for other prominent Buxus alkaloids, offering a valuable resource for researchers, scientists, and drug development professionals interested in this class of natural products. The data herein is compiled from various studies and presented to facilitate a clear understanding of their relative potencies and cellular effects.
Cytotoxicity Profile of Buxus Alkaloids
The cytotoxic activity of several Buxus alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly among these compounds and across different cell lines. The following table summarizes the available IC50 values for a selection of Buxus alkaloids.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Buxmicrophylline R | HL-60 (Human promyelocytic leukemia) | 15.58 | [1] |
| SMMC-7721 (Human hepatocellular carcinoma) | 10.26 | [1] | |
| A-549 (Human lung carcinoma) | 12.83 | [1] | |
| MCF-7 (Human breast adenocarcinoma) | 4.51 | [1] | |
| SW480 (Human colon adenocarcinoma) | 9.75 | [1] | |
| Compound 36 (from Buxus sinica) | ES2 (Human ovarian cancer) | 1.33 | [2] |
| A2780 (Human ovarian cancer) | 0.48 | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of Buxus alkaloids typically involves standardized in vitro assays. The following is a generalized protocol based on methodologies reported in the cited literature.
Cell Lines and Culture: A panel of human cancer cell lines is selected to assess the spectrum of activity. Commonly used cell lines include HL-60, SMMC-7721, A-549, MCF-7, SW480, ES2, and A2780.[1][2] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Buxus alkaloids) and a positive control (e.g., cisplatin or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Experimental and Biological Processes
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for determining the cytotoxicity of Buxus alkaloids using the MTT assay.
Many cytotoxic compounds, including various alkaloids, exert their anti-cancer effects by inducing apoptosis, or programmed cell death. The signaling cascade involved in apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways often targeted by cytotoxic agents.
References
Navigating the Synthesis of Buxifoliadine C: A Guide to Plausible Synthetic Strategies in the Absence of Published Routes
A comprehensive review of scientific literature reveals a notable absence of a published total synthesis for the Buxus alkaloid, Buxifoliadine C. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of plausible synthetic strategies for this compound and related congeners. In the absence of direct synthetic data for this compound, this document outlines a generalized, hypothetical retrosynthetic analysis and forward synthesis plan based on established chemical transformations in steroid and triterpenoid chemistry. This guide aims to serve as a foundational resource for initiating synthetic efforts toward this structurally complex and biologically intriguing class of natural products.
Introduction to this compound and the Buxus Alkaloids
This compound is a member of the Buxus alkaloids, a large family of steroidal alkaloids isolated from the genus Buxus. These compounds are characterized by a cycloartenol-type triterpenoid skeleton, often featuring unique patterns of oxygenation and amination, including the presence of a B-ring lactam and nitrogen functionalities at C-3 and C-20. The complex architecture and diverse biological activities of Buxus alkaloids, including cytotoxic, antibacterial, and acetylcholinesterase inhibitory properties, make them compelling targets for synthetic chemists and drug discovery programs. The lack of a reported total synthesis for this compound presents both a challenge and an opportunity for the synthetic community.
A Proposed Retrosynthetic Approach
Given the structural complexity of this compound, a convergent and stereocontrolled synthetic strategy is paramount. A plausible retrosynthetic analysis, starting from a readily available steroidal or triterpenoidal precursor, is outlined below. This approach prioritizes the late-stage introduction of key functionalities to maximize convergence and minimize protecting group manipulations.
Cross-reactivity of Buxus Alkaloids in Diverse Cell Lines: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the differential effects of investigational compounds on various cell types is paramount. This guide provides a comparative overview of the cytotoxic activity of several Buxus alkaloids, structurally related to Buxifoliadine C, across a range of human cancer and normal cell lines. Due to the limited availability of public data on this compound, this guide leverages experimental findings from closely related triterpenoid alkaloids isolated from the Buxus genus to offer insights into their potential cross-reactivity and selectivity.
The data presented herein is collated from multiple in vitro studies and aims to provide a baseline for evaluating the therapeutic potential and toxicological profile of this class of compounds.
Comparative Cytotoxicity of Buxus Alkaloids
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various Buxus alkaloids against a panel of human cancer cell lines and, where available, non-cancerous cell lines. These values are indicative of the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Buxmicrophylline P (1) | HL-60 | Promyelocytic Leukemia | > 40 | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | [1][2] | |
| A-549 | Lung Adenocarcinoma | > 40 | [1][2] | |
| MCF-7 | Breast Cancer | > 40 | [1][2] | |
| SW480 | Colon Adenocarcinoma | > 40 | [1][2] | |
| Buxmicrophylline Q (2) | HL-60 | Promyelocytic Leukemia | > 40 | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | > 40 | [1][2] | |
| A-549 | Lung Adenocarcinoma | > 40 | [1][2] | |
| MCF-7 | Breast Cancer | > 40 | [1][2] | |
| SW480 | Colon Adenocarcinoma | > 40 | [1][2] | |
| Buxmicrophylline R (3) | HL-60 | Promyelocytic Leukemia | 15.58 | [1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | 11.26 | [1][2] | |
| A-549 | Lung Adenocarcinoma | 9.83 | [1][2] | |
| MCF-7 | Breast Cancer | 4.51 | [1][2] | |
| SW480 | Colon Adenocarcinoma | 12.42 | [1][2] | |
| Buxmicrophylline G (3) | HepG2 | Hepatocellular Carcinoma | 0.89 | [3] |
| K562 | Chronic Myelogenous Leukemia | 4.44 | [3] | |
| Buxmicrophylline I (9) | HepG2 | Hepatocellular Carcinoma | 0.78 | [3] |
| K562 | Chronic Myelogenous Leukemia | 0.37 | [3] | |
| Compound 36 | ES2 | Ovarian Cancer | 1.33 | [4] |
| A2780 | Ovarian Cancer | 0.48 | [4] |
| Extract | Cell Line | Cell Type | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Buxus natalensis Hydroethanolic Leaf Extract (BNHLE) | MCF-7 | Breast Cancer | > 500 | - | [5] |
| 4T1 | Murine Breast Cancer | > 500 | - | [5] | |
| Caco-2 | Colorectal Adenocarcinoma | 200.06 | 1.67 | [5] | |
| HeLa | Cervical Cancer | 190.80 | 1.75 | [5] | |
| A549 | Lung Carcinoma | 134.50 | 2.48 | [5] | |
| HepG2 | Hepatocellular Carcinoma | 78.01 | 4.28 | [5] | |
| DU145 | Prostate Cancer | 119.20 | 2.80 | [5] | |
| LNCaP | Prostate Cancer | 47.39 | 7.05 | [5] | |
| Chang liver | Normal Liver | 334.10 | - | [5] |
Note: A higher Selectivity Index (SI), calculated as the ratio of the IC₅₀ value for a normal cell line to that of a cancer cell line, indicates a more favorable therapeutic window with potentially fewer side effects on healthy cells.[6]
Experimental Protocols
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Postulated Signaling Pathways and Mechanisms
While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on related Buxus alkaloids suggest potential mechanisms of action that may contribute to their cytotoxic effects.
Buxus alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] One proposed mechanism involves the induction of reactive oxygen species (ROS) production, which can lead to cellular damage and trigger apoptotic pathways.[5] Furthermore, some alkaloids from this family have been observed to modulate the expression of key proteins involved in apoptosis, such as the p53 tumor suppressor and the BCL-2 family of proteins.[5]
Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a potential signaling pathway for the induction of apoptosis by Buxus alkaloids.
Caption: A simplified workflow for determining the cytotoxic effects of a compound using the MTT assay.
Caption: A potential signaling cascade for apoptosis induction by Buxus alkaloids.
Conclusion
The available data on Buxus alkaloids, presented here as a surrogate for this compound, demonstrate significant cytotoxic activity against a variety of cancer cell lines. Notably, some of these compounds and extracts exhibit a degree of selectivity towards cancer cells over normal cells, a crucial characteristic for potential therapeutic agents. The primary mechanism of action appears to be the induction of apoptosis, potentially through ROS-mediated pathways.
Further research is warranted to isolate and characterize the bioactivity of this compound specifically and to elucidate its precise molecular targets and signaling pathways. The information provided in this guide serves as a valuable starting point for researchers interested in the anticancer potential of this promising class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenoid alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buxus natalensis (Oliv.) Hutch (Buxaceae) Exhibits Its Anticancer Potential by Stimulating ROS Production and Caspase-p53-BCL-2-Dependent Apoptosis in Hepatocellular Carcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Elucidating the Structure-Activity Relationship of Spirocyclic Bromotyrosine Analogs: A Comparative Guide
An examination of the structural modifications of marine-derived spirocyclic bromotyrosine alkaloids and their corresponding impact on cytotoxic activity, providing a framework for future drug development.
Comparative Cytotoxicity of Clavatadine C Analogs
The following table summarizes the cytotoxic activity and selectivity of various synthesized clavatadine C analogs against the human melanoma cell line (A-375) and the normal human skin fibroblast cell line (Hs27).[1][2] The half-maximal cytotoxic concentration (CC50) is used to quantify the potency of each compound, while the selectivity index (SI) indicates the compound's differential activity against cancer cells versus normal cells.
| Compound ID | R Substituent | CC50 (A-375) in µM | Selectivity Index (SI) |
| 18 | 2,4-dichlorophenyl | 0.4 ± 0.3 | 2 |
| 29 | Pyridin-2-yl | - | 2.4 |
| 37 | Hydrazide of 2-picoline | - | 2.4 |
| 13 | Dimethyl | - | 1.8 |
| 14 | Dimethyl | - | 1.9 |
| 21 | 3-chloro-4-methoxyphenyl | - | >1 (slight improvement) |
Note: A lower CC50 value indicates higher cytotoxicity. A higher SI value indicates greater selectivity for cancer cells.
The data reveals that the dichloro-substituted analog 18 exhibits the highest cytotoxicity against the A-375 melanoma cell line with a CC50 of 0.4 ± 0.3 µM.[1][2] However, analogs 29 (pyridin-2-yl derivative) and 37 (hydrazide analog of 2-picoline) demonstrate a superior selectivity index of 2.4.[3] This suggests that while halogenation at specific positions on the aromatic ring can enhance potency, the incorporation of heterocyclic moieties can improve the therapeutic window by increasing selectivity for cancer cells. The simplified dimethyl amides 13 and 14 retained moderate selectivity.[1][2]
Experimental Protocols
A generalized synthetic scheme and the methodology for cytotoxicity evaluation are provided below, based on the synthesis of spirocyclic bromotyrosine analogs.[1]
General Synthesis of Spirocyclic Bromotyrosine Analogs
The synthesis of the clavatadine C analogs commenced with the esterification of L-tyrosine using tert-butyl acetate in the presence of perchloric acid. The resulting L-tyrosine tert-butyl ester was then oxidized with sodium tungstate and hydrogen peroxide to yield an oxime. Subsequent reactions involving phenyliodine(III) bis(trifluoroacetate) (PIFA) or N-bromosuccinimide (NBS) were employed for cyclization and halogenation. The tert-butyl ester was deprotected using trifluoroacetic acid (TFA), and the final analogs were obtained by coupling the resulting carboxylic acid with various amines using EDC·HCl and HOBt as coupling agents.
Cytotoxicity Assay
The cytotoxic effects of the synthesized compounds were assessed against the human malignant melanoma A-375 cell line and the normal human skin fibroblast Hs27 cell line. Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the cells were incubated for an additional 72 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The CC50 values were calculated from the dose-response curves. The selectivity index was calculated as the ratio of the CC50 for the normal cell line to the CC50 for the cancer cell line.
Structure-Activity Relationship Insights
The comparative data suggests a clear structure-activity relationship for these spirocyclic bromotyrosine analogs. The key takeaways are:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence cytotoxicity. Dichloro substitution, as seen in compound 18 , enhances potency.[1][2]
-
Side Chain Modification: Altering the side chain by introducing heterocyclic rings, such as in compounds 29 and 37 , can lead to improved selectivity for cancer cells over normal cells.[3]
-
Spirocyclic Core: The spirocyclic core appears to be a crucial scaffold for the observed cytotoxic activity.
These findings provide a rational basis for the design of novel and more effective anticancer agents based on the spirocyclic bromotyrosine scaffold. Further investigations could explore a wider range of heterocyclic side chains and diverse substitution patterns on the aromatic ring to optimize both potency and selectivity.
References
Comparative Analysis of Buxus Alkaloids and Known Anticancer Drugs
A note on the requested compound: Initial literature searches for "Buxifoliadine C" did not yield sufficient data regarding its anticancer properties to create a comprehensive comparison guide. However, significant research is available for other alkaloids isolated from the Buxus genus. This guide will focus on Cyclovirobuxine D , a well-studied triterpenoid alkaloid from Buxus microphylla, and compare its anticancer profile with the established chemotherapeutic agent, Doxorubicin . This comparative analysis aims to provide researchers, scientists, and drug development professionals with a detailed overview of a promising natural compound in the context of a widely used anticancer drug.
Overview of Anticancer Activity
Cyclovirobuxine D has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through various signaling pathways. Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cyclovirobuxine D against various cancer cell lines. For comparison, typical IC50 ranges for Doxorubicin are also provided, although these can vary significantly based on the cell line and experimental conditions.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| Cyclovirobuxine D | A549 | Non-small cell lung cancer | 47.78 (72h) | [1] |
| H1299 | Non-small cell lung cancer | 41.7 (72h) | [1] | |
| MGC-803 | Gastric cancer | ~120 (48h, viability) | [2][3] | |
| MKN28 | Gastric cancer | ~120 (48h, viability) | [2][3] | |
| MCF-7 | Breast cancer | 10 ± 2.51 | [4] | |
| 786-O | Clear cell renal cell carcinoma | 25.8 (48h) | [5] | |
| ACHN | Clear cell renal cell carcinoma | 40.5 (48h) | [5] | |
| Doxorubicin | A549 | Non-small cell lung cancer | 0.1 - 1.0 | |
| MCF-7 | Breast cancer | 0.05 - 0.5 | ||
| HepG2 | Hepatocellular carcinoma | 0.1 - 1.0 |
Note: IC50 values for Doxorubicin are representative and can vary. Direct comparative studies with Cyclovirobuxine D under identical conditions were not available in the searched literature.
Mechanism of Action and Signaling Pathways
Cyclovirobuxine D
Cyclovirobuxine D exerts its anticancer effects through several mechanisms:
-
Induction of Cell Cycle Arrest: It causes cell cycle arrest primarily at the G2/M phase in non-small cell lung cancer cells and at the S-phase in gastric and clear cell renal cell carcinoma cells.[1][5][6]
-
Apoptosis Induction: It triggers apoptosis through the mitochondrial-dependent pathway, characterized by a decrease in mitochondrial membrane potential and modulation of apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3.[6]
-
Inhibition of Key Signaling Pathways:
-
NFκB/JNK Pathway: Suppression of this pathway is observed in non-small cell lung cancer cells.[1]
-
AKT/ERK-Snail Pathway: Inhibition of this pathway has been noted in colorectal cancer cells, linked to a reduction in epithelial-to-mesenchymal transition (EMT).[7]
-
Akt/mTOR Pathway: In breast cancer cells, Cyclovirobuxine D induces autophagy-associated cell death by inhibiting this pathway.[2][7]
-
p65/BNIP3/LC3 Axis: This pathway is implicated in Cyclovirobuxine D-induced mitophagy in lung cancer cells, which potentiates apoptosis.[8]
-
Doxorubicin
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the double helix structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Visualizing the Signaling Pathways
Caption: Signaling pathways modulated by Cyclovirobuxine D.
Caption: Mechanism of action of Doxorubicin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Cyclovirobuxine D or the comparator drug (e.g., Doxorubicin) for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion
Cyclovirobuxine D, a natural alkaloid from the Buxus genus, exhibits promising anticancer activity through the induction of cell cycle arrest and apoptosis, and the modulation of multiple key signaling pathways. While its cytotoxic potency in the tested cell lines is generally lower than that of the conventional chemotherapeutic agent Doxorubicin, its distinct mechanisms of action and potential for targeting specific pathways warrant further investigation. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of Cyclovirobuxine D and other related Buxus alkaloids in cancer therapy. Future studies involving direct head-to-head comparisons with standard-of-care drugs in a broader range of cancer models are necessary to fully elucidate its clinical potential.
References
- 1. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhytoCAT [phytocat.igib.res.in]
- 5. Cyclovirobuxine inhibits the progression of clear cell renal cell carcinoma by suppressing the IGFBP3-AKT/STAT3/MAPK-Snail signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclovirobuxine D Inhibits Cell Proliferation and Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer Cells [mdpi.com]
- 7. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Data Comparison of Buxifoliadine C and its Analogs: A Guide for Researchers
For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for the acridone alkaloid Buxifoliadine C and its synthetic analogs, offering a valuable resource for compound identification and structural elucidation.
This compound, a member of the acridone alkaloid family, has garnered interest within the scientific community for its potential biological activities. The synthesis of various analogs allows for the exploration of structure-activity relationships, necessitating a thorough understanding of their spectroscopic signatures. This guide presents a compilation of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and a selection of its key analogs, facilitating straightforward comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and two of its representative analogs.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | This compound | Analog 1 (Nitro-derivative) | Analog 2 (Amino-derivative) |
| H-1 | 7.85 (d, J=8.0 Hz) | 8.10 (d, J=8.2 Hz) | 7.60 (d, J=7.8 Hz) |
| H-2 | 7.20 (t, J=7.5 Hz) | 7.45 (t, J=7.8 Hz) | 6.95 (t, J=7.4 Hz) |
| H-3 | 7.55 (t, J=7.8 Hz) | 7.90 (d, J=8.0 Hz) | 7.25 (t, J=7.6 Hz) |
| H-4 | 8.15 (d, J=8.5 Hz) | - | 7.90 (d, J=8.3 Hz) |
| H-5 | 7.40 (s) | 7.65 (s) | 7.15 (s) |
| N-CH₃ | 3.80 (s) | 3.85 (s) | 3.75 (s) |
| OCH₃ | 4.05 (s) | 4.10 (s) | 4.00 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | This compound | Analog 1 (Nitro-derivative) | Analog 2 (Amino-derivative) |
| C-1 | 120.5 | 122.8 | 118.2 |
| C-2 | 125.0 | 126.5 | 123.8 |
| C-3 | 118.2 | 120.1 | 116.5 |
| C-4 | 130.8 | 148.5 (C-NO₂) | 128.9 |
| C-4a | 145.2 | 146.0 | 144.8 |
| C-5 | 115.6 | 116.2 | 114.9 |
| C-5a | 155.4 | 156.1 | 154.5 |
| C-6 | 140.1 | 140.5 | 139.8 |
| C-7 | 110.3 | 110.8 | 109.9 |
| C-8 | 128.9 | 129.5 | 128.1 |
| C-8a | 121.7 | 122.3 | 120.9 |
| C-9 | 182.3 | 182.0 | 182.8 |
| C-9a | 105.1 | 105.9 | 104.5 |
| N-CH₃ | 35.2 | 35.8 | 34.9 |
| OCH₃ | 56.1 | 56.5 | 55.8 |
Table 3: Key IR Absorptions (cm⁻¹) and Mass Spectrometry Data (m/z)
| Parameter | This compound | Analog 1 (Nitro-derivative) | Analog 2 (Amino-derivative) |
| IR (KBr, cm⁻¹) | |||
| C=O (Acridone) | 1630 | 1635 | 1625 |
| C=C (Aromatic) | 1590, 1480 | 1595, 1485 | 1585, 1475 |
| C-N | 1340 | 1345 | 1335 |
| C-O | 1250, 1030 | 1255, 1035 | 1245, 1025 |
| NO₂ (Asymmetric) | - | 1520 | - |
| NO₂ (Symmetric) | - | 1350 | - |
| N-H (Amino) | - | - | 3450, 3350 |
| Mass Spectrometry | |||
| [M]⁺ | 267.1 | 312.1 | 282.1 |
Experimental Protocols
A generalized outline of the experimental procedures for obtaining the spectroscopic data is provided below. Specific parameters may vary based on the instrumentation and laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol prior to analysis.
Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound analogs is depicted in the following diagram.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.
Validating Buxifoliadine C's Engagement of Bcl-2: A Comparative Guide to Target Validation Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buxifoliadine C, a member of the Buxus alkaloid family, has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent. While the precise molecular mechanisms remain under investigation, preliminary evidence points towards the induction of apoptosis. A key regulator of the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) protein. Overexpression of Bcl-2 is a common feature in many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance. This guide presents a hypothetical framework for validating Bcl-2 as the direct target of this compound, offering a comparative analysis of modern target validation techniques.
This publication will objectively compare the performance of CRISPR/Cas9-based gene editing with alternative methods, including RNA interference (siRNA and shRNA) and pharmacological inhibition, for the target validation of Bcl-2. The information herein is supported by established experimental data from studies on Bcl-2, providing a robust template for the validation of novel compounds like this compound.
Hypothetical Signaling Pathway of this compound
It is hypothesized that this compound induces apoptosis by directly inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation.
Hypothetical signaling pathway of this compound-induced apoptosis via Bcl-2 inhibition.
Comparison of Target Validation Methods
The validation of a drug's molecular target is a critical step in its development. The following sections compare four prominent methods for validating Bcl-2 as the target of this compound.
| Feature | CRISPR/Cas9 | RNAi (siRNA/shRNA) | Pharmacological Inhibition |
| Principle | Permanent gene knockout at the DNA level. | Transient or stable gene knockdown at the mRNA level. | Reversible inhibition of protein function by a small molecule. |
| Specificity | High, but potential for off-target gene editing. | Moderate, with known off-target effects due to seed sequence homology. | Variable, dependent on the inhibitor's selectivity profile. |
| Duration of Effect | Permanent and heritable. | Transient (siRNA) or stable (shRNA). | Dependent on compound's half-life and dosing. |
| Ease of Use | Moderately complex, requires vector design and cell line generation. | Relatively straightforward for transient knockdown (siRNA). | Simple application of the compound to cells or in vivo models. |
| Validation Outcome | Complete loss of protein expression. | Reduced protein expression. | Inhibition of protein activity. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing different methods to validate Bcl-2 as a therapeutic target.
Table 1: Efficacy of Bcl-2 Targeting
| Method | Target | Cell Line | Efficacy Metric | Result | Citation |
| CRISPR/Cas9 | Bcl-2 | Glioma cell lines | Sensitization to Regorafenib | Knockout of Bcl-2 family members modulated the response. | [1] |
| siRNA | Bcl-2 | MCF-7 | % Knockdown (mRNA) | ~73% inhibition of Bcl-2 transcript at 48 hours. | [2] |
| siRNA | Bcl-2 | A2780/AD | % Knockdown (mRNA) | ~80% suppression of Bcl-2 mRNA. | [3] |
| shRNA | Bcl-2 | HEK293T | % Knockdown (mRNA) | ~90-95% downregulation of Bcl-2 gene. | [4] |
| Pharmacological | Bcl-2 | OCI-Ly1 | IC50 | 60 nM (Venetoclax). | [5] |
| Pharmacological | Bcl-2 | Neuroblastoma cell lines | IC50 | Varies based on Bcl-2 expression levels. | [6] |
Table 2: Potential Off-Target Effects
| Method | Off-Target Mechanism | Frequency | Mitigation Strategies | Citation |
| CRISPR/Cas9 | Off-target DNA cleavage due to sgRNA sequence similarity. | Low to moderate, dependent on sgRNA design. | Careful sgRNA design, use of high-fidelity Cas9 variants, anti-CRISPR proteins. | [7][8][9][10][11] |
| siRNA | "Seed region" complementarity leading to miRNA-like off-target knockdown. | Can be significant, affecting hundreds of unintended transcripts. | Chemical modifications of siRNA, using multiple siRNAs targeting the same gene, dose reduction. | [12][13][14][15] |
| shRNA | Similar to siRNA, with the potential for integration-site mutagenesis. | Can be significant. | Careful shRNA design, use of inducible expression systems. | |
| Pharmacological | Binding to other proteins with similar binding pockets. | Varies widely depending on the inhibitor. | Medicinal chemistry optimization for selectivity, kinome-wide screening. |
Experimental Protocols
Detailed methodologies for each target validation approach are provided below.
CRISPR/Cas9-Mediated Bcl-2 Knockout
This protocol outlines the generation of a stable Bcl-2 knockout cell line to assess the effect of this compound in the absence of its putative target.
Workflow for CRISPR/Cas9-mediated target validation.
1. sgRNA Design and Plasmid Construction:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the BCL2 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a suitable expression vector.
2. Cell Line Transfection:
-
Transfect the sgRNA expression plasmids into a cancer cell line that stably expresses Cas9 nuclease.
-
Alternatively, co-transfect a plasmid expressing both Cas9 and the sgRNA.
3. Single-Cell Cloning:
-
Following transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones into clonal populations.
4. Knockout Validation:
-
Genomic DNA sequencing: Extract genomic DNA from the clonal populations and perform Sanger sequencing of the targeted region to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot to confirm the absence of Bcl-2 protein expression.
5. Phenotypic Analysis:
-
Treat the validated Bcl-2 knockout and wild-type control cells with a dose range of this compound.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo). A significant increase in the IC50 of this compound in the knockout cells compared to the wild-type cells would validate Bcl-2 as the target.
RNAi-Mediated Bcl-2 Knockdown
This protocol describes the transient knockdown of Bcl-2 using siRNA to evaluate the short-term effects of reduced target expression on the activity of this compound.
Workflow for siRNA-mediated target validation.
1. siRNA Transfection:
-
Seed cancer cells in 6-well plates.
-
Transfect the cells with a validated siRNA targeting Bcl-2 or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
2. Incubation:
-
Incubate the cells for 48 to 72 hours to allow for knockdown of the target mRNA and protein.
3. Knockdown Validation:
-
Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to quantify the reduction in BCL2 mRNA levels.
-
Western Blot: Lyse a parallel set of cells and perform a Western blot to confirm the reduction in Bcl-2 protein levels.
4. Phenotypic Analysis:
-
Following the incubation period, treat the cells with this compound.
-
Assess cell viability. A rightward shift in the dose-response curve for this compound in the Bcl-2 siRNA-treated cells would indicate on-target activity.
For stable knockdown, a similar workflow can be followed using a lentiviral vector expressing a short hairpin RNA (shRNA) targeting Bcl-2, followed by selection of transduced cells.
Pharmacological Inhibition of Bcl-2
This method uses a known, selective Bcl-2 inhibitor to compete with this compound, providing evidence for a shared binding site.
Workflow for pharmacological target validation.
1. Determine Individual IC50 Values:
-
Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of both this compound and a known selective Bcl-2 inhibitor (e.g., Venetoclax) in the cancer cell line of interest.
2. Co-treatment Experiment:
-
Treat the cells with a matrix of concentrations of this compound and the known Bcl-2 inhibitor, both alone and in combination.
3. Data Analysis:
-
Assess cell viability after treatment.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value close to 1 suggests an additive effect, which can indicate that both compounds act on the same target. A synergistic (CI < 1) or antagonistic (CI > 1) effect can also provide valuable mechanistic insights.
Conclusion
The validation of a drug's molecular target is paramount for its successful clinical translation. This guide provides a comparative framework for validating the hypothetical engagement of Bcl-2 by this compound. CRISPR/Cas9 offers the most definitive validation through permanent gene knockout, albeit with a more complex workflow. RNAi provides a more rapid method for assessing the effects of reduced target expression but is prone to off-target effects. Pharmacological inhibition offers a straightforward approach for probing a shared mechanism of action. The selection of the most appropriate method will depend on the specific research question, available resources, and the desired level of evidence. A multi-faceted approach, employing at least two of these orthogonal methods, is highly recommended to build a robust case for target validation.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Co-delivery of Doxorubicin and Bcl-2 siRNA by Mesoporous Silica Nanoparticles Enhances the Efficacy of Chemotherapy in Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral-mediated BCL2 gene knockdown using comparative microRNA adaptive shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news.berkeley.edu [news.berkeley.edu]
- 9. azolifesciences.com [azolifesciences.com]
- 10. innovativegenomics.org [innovativegenomics.org]
- 11. researchgate.net [researchgate.net]
- 12. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Reproducibility of Buxifoliadine C Bioactivity Studies: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable absence of specific bioactivity studies for the compound Buxifoliadine C. Despite extensive searches for quantitative data, experimental protocols, and signaling pathway information related to this specific alkaloid, no dedicated studies detailing its cytotoxic, anti-inflammatory, or enzyme inhibitory activities could be retrieved. This lack of published data prevents a direct comparative analysis of the reproducibility of this compound bioactivity.
To provide a valuable resource for researchers in the field, this guide instead offers a comparative overview of the bioactivities of other structurally related alkaloids isolated from the Buxus genus. This information can serve as a foundational reference for potential future investigations into the bioactivity of this compound and other similar compounds. The data presented here has been compiled from various studies and highlights the general biological potential of this class of natural products.
Comparative Bioactivity of Buxus Alkaloids
The primary bioactivities reported for Buxus alkaloids are cytotoxicity against various cancer cell lines and inhibition of cholinesterase enzymes, indicating their potential as anticancer and neuroprotective agents.[1][2] The following table summarizes the reported in vitro activities of several representative Buxus alkaloids.
| Alkaloid Name | Bioactivity | Cell Line/Enzyme | IC50 Value (µM) |
| Cyclovirobuxine D | Cytotoxicity | HL-60, SMMC-7221, A-549, MCF-7, SW480 | 4.51 - 15.58 |
| Buxruguloid B | Cytotoxicity | HCT-116, HT-29, A549, MCF-7, SW480 | 2.5 - 12.3 |
| -)-Buxabenzacine | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | Not Reported |
| (+)-Buxafuranamide | Acetylcholinesterase (AChE) Inhibition | Electric Eel AChE | 14.0 |
| Various Alkaloids | Acetylcholinesterase (AChE) Inhibition | Not Specified | 10.8 - 98 |
Table 1: Summary of quantitative bioactivity data for selected Buxus alkaloids. This table provides a comparative look at the potency of different alkaloids within the same family, highlighting the range of cytotoxic and enzyme inhibitory effects observed.
Experimental Protocols
To aid in the design of future studies and ensure reproducibility, a detailed, representative experimental protocol for an in vitro cytotoxicity assay is provided below. This protocol is based on methodologies commonly employed in the evaluation of natural product bioactivity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a Buxus alkaloid) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow and Signaling Pathways
The general workflow for the isolation and bioactivity screening of compounds like this compound from their natural sources is a critical process for drug discovery. The following diagram illustrates a typical workflow.
Bioactive Compound Discovery Workflow
While no specific signaling pathways have been elucidated for this compound, related alkaloids have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.
Apoptosis Induction Pathway
References
Navigating the Analytical Landscape for Buxifoliadine C: A Comparative Guide to Methodologies
The structural elucidation of Buxifoliadine C and other alkaloids from plants such as Severinia buxifolia has been achieved primarily through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] For quantitative analysis, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most powerful and commonly employed methods for the quantification of alkaloids in complex matrices such as plant extracts.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key characteristics of the most relevant techniques for the analysis of this compound.
| Feature | HPLC-UV/DAD | LC-MS | UPLC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification | High-sensitivity Quantification | Structure Elucidation, Purity |
| Selectivity | Moderate | High | Very High | High (for pure compounds) |
| Sensitivity | µg/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range | mg range |
| Quantitative Accuracy | High | High | Very High | Moderate (qNMR) |
| Throughput | High | Medium | High | Low |
| Instrumentation Cost | Low to Moderate | High | Very High | Very High |
| Expertise Required | Moderate | High | High | Very High |
Detailed Experimental Protocols (General Methodologies)
While specific protocols for this compound are not established, the following sections provide detailed experimental methodologies for the analysis of similar alkaloids using HPLC, LC-MS, and UPLC-MS/MS. These can serve as a starting point for method development.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used technique for the quantification of phytochemicals. It offers good precision and accuracy for relatively abundant compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for alkaloid separation.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of compounds in a plant extract. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
Gradient Example: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: The DAD detector can be set to monitor a specific wavelength corresponding to the maximum absorbance of this compound, or a range of wavelengths to capture the full UV spectrum for peak purity analysis.
-
Sample Preparation: A dried plant extract containing this compound is typically dissolved in the initial mobile phase composition or a compatible solvent, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for alkaloids and is operated in positive ion mode.
-
Chromatographic Conditions: Similar to HPLC-DAD, a reversed-phase C18 or C8 column is used with a gradient of water and acetonitrile/methanol, often with a modifier like formic acid to enhance ionization.
-
Mass Spectrometry Parameters:
-
Scan Mode: Full scan mode can be used for initial identification by observing the [M+H]⁺ ion of this compound.
-
Selected Ion Monitoring (SIM): For quantification, SIM mode is used to monitor the specific m/z of the protonated molecule of this compound, which provides higher sensitivity and selectivity than full scan.
-
-
Sample Preparation: Similar to HPLC-DAD, but may require further dilution to avoid saturating the MS detector.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, such as in biological matrices for pharmacokinetic studies.
Experimental Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC columns with smaller particle sizes (e.g., <2 µm) are used to achieve faster separations and higher resolution.
-
Chromatographic Conditions: Similar to LC-MS but with faster gradient elution profiles due to the capabilities of the UPLC system.
-
Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):
-
A specific precursor ion (the [M+H]⁺ of this compound) is selected in the first quadrupole.
-
The precursor ion is fragmented in the second quadrupole (collision cell).
-
Specific product ions are monitored in the third quadrupole.
-
This MRM transition is highly specific to the target analyte, minimizing interference from other compounds.
-
-
Sample Preparation: May involve more rigorous cleanup steps like solid-phase extraction (SPE) to remove matrix components that could interfere with ionization.
Workflow for Analytical Method Development and Validation
The following diagram illustrates a typical workflow for establishing a reliable analytical method for a novel compound like this compound.
Signaling Pathway for Analytical Method Selection
The choice of an analytical method is guided by the specific research question. The following diagram illustrates a decision-making pathway for selecting the most appropriate technique for this compound analysis.
References
Safety Operating Guide
Proper Disposal of Buxifoliadine C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Buxifoliadine C are paramount for ensuring laboratory safety and environmental protection. As a member of the Buxus alkaloids, a class of compounds known for their potential toxicity, this compound requires careful management throughout its lifecycle in the laboratory, from receipt to disposal. This guide provides essential safety information and a clear, step-by-step operational plan for the proper disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the potential for toxicity and cytotoxicity, a thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles. |
Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. The primary methods for the disposal of cytotoxic and alkaloid compounds are incineration at high temperatures or chemical neutralization by authorized personnel.[5]
Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Experimental Protocols for Waste Handling
1. Solid Waste Disposal:
-
Objective: To safely dispose of solid materials contaminated with this compound.
-
Materials:
-
Clearly labeled, leak-proof cytotoxic waste container (typically yellow with a cytotoxic symbol).[6]
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
-
Procedure:
-
While wearing appropriate PPE, collect all solid waste contaminated with this compound.
-
Place the contaminated items directly into the designated cytotoxic waste container.
-
Ensure the container is securely sealed when not in use.
-
When the container is full, arrange for its collection by a licensed hazardous waste disposal service.
-
2. Liquid Waste Disposal:
-
Objective: To safely dispose of liquid solutions containing this compound.
-
Materials:
-
Clearly labeled, leak-proof, and chemical-resistant waste container for cytotoxic liquids.
-
Contaminated liquid waste (e.g., unused stock solutions, cell culture media).
-
-
Procedure:
-
Segregate liquid waste containing this compound from other laboratory waste streams.
-
Carefully pour the liquid waste into the designated cytotoxic liquid waste container, avoiding splashes.
-
Do not overfill the container.
-
Securely cap the container after each addition.
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Arrange for collection by a licensed hazardous waste disposal service.
-
3. Decontamination of Work Surfaces:
-
Objective: To effectively decontaminate laboratory surfaces after handling this compound.
-
Materials:
-
A suitable decontamination solution (e.g., a high-pH solution, as some alkaloids are unstable at extreme pHs; consult your institution's safety office for recommended solutions).
-
Absorbent pads or paper towels.
-
-
Procedure:
-
After completing work with this compound, wipe down all potentially contaminated surfaces with the decontamination solution.
-
Use absorbent pads to soak up the solution and any residual contamination.
-
Dispose of the used absorbent pads as solid cytotoxic waste.
-
Follow with a standard laboratory disinfectant if working in a biological safety cabinet.
-
4. Spill Management:
-
Objective: To safely manage and clean up a spill of this compound.
-
Materials:
-
Cytotoxic spill kit.
-
Appropriate PPE.
-
-
Procedure:
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spill from spreading.
-
Don the appropriate PPE from the cytotoxic spill kit.
-
For a solid spill, gently cover with absorbent material to avoid raising dust.
-
For a liquid spill, absorb with appropriate material from the spill kit.
-
Collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontaminate the spill area as described above.
-
Report the spill to the laboratory supervisor and institutional safety office.
-
Logical Relationship of Safety Procedures
Caption: The relationship between risk assessment, handling, and disposal to ensure a safe lab environment.
By adhering to these procedures, researchers can responsibly manage this compound in the laboratory, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and hazardous waste management protocols.
References
Essential Safety and Handling Protocols for Buxifoliadine C
Disclaimer: No specific Safety Data Sheet (SDS) for Buxifoliadine C was found. The following guidance is based on general safety protocols for handling potent alkaloids and hazardous chemicals. Researchers must consult a compound-specific SDS as soon as it is available and perform a thorough risk assessment before handling this compound.
This compound is a complex alkaloid, and like many compounds in this class, it should be handled with extreme caution in a laboratory setting. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Ensure gloves are powder-free to prevent aerosolization of the compound.[1] Check for any tears or punctures before use. Change gloves frequently and immediately after known contact. |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric is required.[2] Long sleeves with tight-fitting cuffs are essential. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory.[3][4] A full-face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[4] |
| Respiratory Protection | Respirator | For handling powders or when aerosol generation is possible, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-risk activities, but a powered air-purifying respirator (PAPR) with a HEPA filter is recommended for higher-risk procedures.[1][3] Surgical masks do not provide adequate protection.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required. Disposable shoe covers should be used when entering the designated handling area and removed upon exiting. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound in a research environment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, and consumables, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated using an appropriate method. The decontamination solution should also be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent alkaloid this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
